molecular formula C9H8F2O2 B1418956 1-(3,4-Difluorophenoxy)propan-2-one CAS No. 1153999-83-7

1-(3,4-Difluorophenoxy)propan-2-one

Cat. No.: B1418956
CAS No.: 1153999-83-7
M. Wt: 186.15 g/mol
InChI Key: BQSFXMIKYJYNEM-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenoxy)propan-2-one is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Difluorophenoxy)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenoxy)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFXMIKYJYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Analytical Characterization of 1-(3,4-Difluorophenoxy)propan-2-one: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a highly deliberate design choice aimed at modulating pharmacokinetics and target binding affinity. 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) represents a highly versatile intermediate that bridges the gap between simple building blocks and complex bioactive architectures[1].

As a Senior Application Scientist, I approach the characterization and utilization of this compound not merely as a routine procedure, but as a foundational step in de-risking downstream drug development. This whitepaper provides an in-depth mechanistic analysis of its structural properties, establishes field-proven, self-validating analytical protocols for its characterization, and outlines its synthetic utility in generating novel pharmacophores.

Physicochemical Profiling & Structural Architecture

To effectively utilize 1-(3,4-Difluorophenoxy)propan-2-one, one must first understand the causality behind its structural design. The molecule consists of three distinct functional domains: a 3,4-difluorophenyl group, an ether linkage, and a propan-2-one (ketone) moiety[1].

Quantitative Data Summary
ParameterValueMechanistic Significance
CAS Number 1153999-83-7Unique registry identifier for procurement and tracking[2].
Molecular Formula C₉H₈F₂O₂Dictates the exact mass requirements for HRMS validation[1].
Molecular Weight 186.15 g/mol Crucial for stoichiometric calculations in synthetic workflows[2].
InChI Key BQSFXMIKYJYNEM-UHFFFAOYSA-NEnsures unambiguous digital structural representation[2].
Storage Conditions -4°C (1-2 weeks); -20°C (Long term)Prevents spontaneous degradation or oxidation of the ether linkage[2].
The Rationale Behind the Scaffold

The 3,4-difluoro substitution pattern on the aromatic ring is not arbitrary. Fluorine atoms are highly electronegative and slightly larger than hydrogen. By strategically placing them at the 3 and 4 positions, chemists can sterically and electronically block common sites of oxidative metabolism (such as those targeted by Cytochrome P450 enzymes in the liver), thereby enhancing the metabolic stability of the final drug candidate[1]. Furthermore, the ether linkage provides necessary conformational flexibility, while the terminal ketone serves as an electrophilic handle for downstream synthetic elaboration[1].

Analytical Characterization Protocols

A single analytical method is insufficient for rigorous structural validation. To ensure absolute trustworthiness, we employ an orthogonal analytical workflow. Every protocol described below is designed as a self-validating system to eliminate false positives.

AnalyticalWorkflow A Sample Preparation (0.1 mg/mL in MeOH) B HRMS Analysis (ESI+, Exact Mass) A->B Aliquot 1 C Multinuclear NMR (1H, 13C, 19F) A->C Aliquot 2 D Structural Validation (C9H8F2O2, MW: 186.15) B->D Mass Confirmation C->D Connectivity Map

Fig 1. Orthogonal analytical workflow for the structural validation of 1-(3,4-Difluorophenoxy)propan-2-one.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (C₉H₈F₂O₂) by measuring the exact mass of the molecular ion[1]. Causality: Standard MS only provides nominal mass. HRMS is required to differentiate this compound from isobaric impurities. Step-by-Step Methodology:

  • System Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that mass accuracy is < 5 ppm across the 100-1000 m/z range. This ensures any deviation in the sample mass is due to the sample, not instrument drift.

  • Sample Preparation: Dissolve 1 mg of 1-(3,4-Difluorophenoxy)propan-2-one in 10 mL of LC-MS grade Methanol.

  • Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode. The EI spectrum will display a distinct molecular ion peak (M⁺) corresponding to the 186.15 g/mol molecular weight[1].

  • Data Integration: Extract the exact mass chromatogram and verify the isotopic distribution matches the theoretical pattern for C₉H₈F₂O₂.

Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: Map the atomic connectivity and verify the positions of the fluorine atoms. Causality: While HRMS confirms what atoms are present, NMR confirms how they are connected. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing, and a known concentration of fluorobenzene for ¹⁹F referencing. This prevents misassignment of chemical shifts.

  • ¹⁹F NMR Acquisition: This is the most critical step. Acquire the ¹⁹F spectrum. You must observe two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring[1].

  • Coupling Analysis: Analyze the multiplicity. The signals will appear as doublets of doublets due to F-F coupling (typically ~20 Hz) and F-H coupling with adjacent aromatic protons[1].

Synthetic Utility & Downstream Applications

The scientific impetus for investigating this compound lies in its capacity to serve as a springboard for complex drug discovery programs, particularly those targeting enzymes like cytosolic phospholipase A2 alpha (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH)[1].

SyntheticUtility Core 1-(3,4-Difluorophenoxy) propan-2-one RedAm Reductive Amination (Primary/Secondary Amines) Core->RedAm Nucleophilic Addition KetRed Ketone Reduction (NaBH4 / LiAlH4) Core->KetRed Hydride Transfer Bio1 FAAH Inhibitors RedAm->Bio1 Scaffold Elaboration Bio2 cPLA2α Modulators KetRed->Bio2 Scaffold Elaboration

Fig 2. Synthetic derivatization pathways leveraging the propan-2-one moiety for drug discovery.

Methodological Workflows for Derivatization

The carbonyl group of the propan-2-one moiety is highly susceptible to nucleophilic attack[1].

  • Ketone Reduction: Treatment with reducing agents like Sodium Borohydride (NaBH₄) yields the corresponding secondary alcohol. This reaction creates a new chiral center, allowing for the separation of enantiomers that may exhibit differential biological activities.

  • Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) generates amine derivatives[1]. This is a highly efficient way to append pharmacophoric groups to the propanone backbone, optimizing the molecule's solubility and target binding interactions.

Handling, Storage, and Safety Parameters

Maintaining the integrity of 1-(3,4-Difluorophenoxy)propan-2-one requires strict adherence to environmental controls.

  • Storage Protocol: For immediate use (1-2 weeks), store the compound at -4°C. For long-term archiving (1-2 years), the compound must be sealed under an inert atmosphere (Argon or Nitrogen) and stored at -20°C to prevent auto-oxidation of the ether linkage[2].

  • Safety & Handling: The compound is classified with warnings for potential harm via ingestion (H303), skin contact (H313), and inhalation (H333)[2]. All experimental handling must be conducted within a certified fume hood. Operators must wear standard PPE, including nitrile gloves, protective eyewear, and lab coats[2]. Waste generated must be segregated and processed by professional biological/chemical waste management facilities to prevent environmental contamination[2].

References

  • BIOFOUNT - 1153999-83-7 | 1-(3,4-Difluorophenoxy)propan-2-one. Available at:[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 1-(3,4-Difluorophenoxy)propan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical and agrochemical synthesis, the efficient processing of fluorinated intermediates is critical. 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7; Molecular Formula: C₉H₈F₂O₂; MW: 186.15) is a highly versatile building block utilized in the development of complex bioactive molecules, including novel candidates targeting enzymes such as cPLA2α and FAAH[1][2]. Structurally, it features a 3,4-difluorophenyl group connected via an ether linkage to a propan-2-one (ketone) moiety[1].

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions (e.g., reductions and aldol condensations[1]) and designing high-yield purification workflows. This whitepaper details the thermodynamic principles governing its solvation, provides a quantitative solubility matrix, and outlines a self-validating empirical protocol for high-throughput solubility screening.

Structural Determinants of Solubility: The "Fluorine Effect"

The solubility of 1-(3,4-Difluorophenoxy)propan-2-one is dictated by the interplay between its polar functional groups (ketone and ether) and its halogenated aromatic ring.

In process chemistry, the introduction of fluorine atoms onto an aromatic ring is known to induce the "fluorine effect," which significantly alters the physicochemical profile of the molecule[3]. While fluorine enhances metabolic stability by blocking sites of oxidative metabolism[1], it also critically impacts solvation thermodynamics. The highly electronegative fluorine atoms withdraw electron density from the aromatic system, reducing its overall polarizability. This disruption weakens the strong intermolecular π−π stacking interactions that typically limit the solubility of non-fluorinated aromatic ethers, thereby lowering the cohesive energy density of the solid state[3][4]. Consequently, fluorinated aromatic compounds generally exhibit enhanced solubility in a broad spectrum of organic solvents compared to their non-fluorinated counterparts[3][5].

Hansen Solubility Parameter (HSP) Analysis

To systematically predict and rationalize the solubility of 1-(3,4-Difluorophenoxy)propan-2-one, we apply the Hansen Solubility Parameter (HSP) framework. This model deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces[6]:

  • Dispersion forces ( δd​ ): Dominated by the difluorophenyl ring.

  • Polar interactions ( δp​ ): Driven by the strong dipole moments of the carbonyl and ether groups.

  • Hydrogen-bonding ( δhb​ ): Facilitated by the oxygen atoms acting as potent hydrogen-bond acceptors.

Using group-contribution methods (such as the Hoftyzer and van Krevelen method), process chemists can estimate these partial parameters to map the compound in a 3D Hansen space[6]. Solvents are evaluated based on their Relative Energy Difference (RED) compared to the solute. A solvent with an RED < 1.0 falls within the compound's solubility sphere and is classified as a good solvent, whereas an RED > 1.0 indicates a poor solvent or anti-solvent[6].

HSP_Workflow A Input Structure: 1-(3,4-Difluorophenoxy)propan-2-one B Calculate Group Contributions (Hoftyzer & van Krevelen) A->B C Determine Partial Parameters (δd, δp, δhb) B->C D Map 3D Hansen Space (Sphere Radius Ro) C->D E Evaluate Solvent Candidates (Calculate RED) D->E F RED < 1.0 (High Solubility) E->F Affinity G RED > 1.0 (Anti-Solvent) E->G No Affinity H Process Application (Reaction / Crystallization) F->H G->H

Workflow for predicting solvent compatibility using Hansen Solubility Parameters (HSP).

Quantitative Solubility Profile

Based on the structural characteristics and behavior of analogous fluorinated aromatic ethers[4][5], the following table summarizes the anticipated solubility profile of 1-(3,4-Difluorophenoxy)propan-2-one across major solvent classes at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Process Application
Polar Aprotic DMF, DMSO, NMP36 - 47> 500 (Highly Soluble)Aldol additions, reductions[1].
Chlorinated Dichloromethane (DCM)8.9> 500 (Highly Soluble)Extraction, biphasic reactions.
Esters / Ethers Ethyl Acetate, THF6.0 - 7.5200 - 500 (Soluble)General synthesis, chromatography.
Alcohols Methanol, Ethanol24 - 3350 - 150 (Moderately Soluble)Quenching, mild crystallizations.
Aliphatic Hexane, Heptane~1.9< 10 (Poorly Soluble)Anti-solvent for crystallization.
Aqueous Water80.1< 1 (Insoluble)Aqueous workup, phase separation.

Note: The flexible –O– linkage and fluorinated segments ensure exceptional solubility in polar aprotic and chlorinated solvents, while the lack of hydrogen-bond donating capacity severely limits aqueous solubility[5].

Experimental Methodology: Isothermal Shake-Flask Protocol

This protocol is designed as a self-validating system : it includes specific checks to ensure that the solid phase does not undergo solvent-mediated polymorphic transformations during the assay, which would otherwise invalidate the solubility measurement.

Step-by-Step Procedure:
  • Preparation: Weigh an excess amount (e.g., 200 mg) of 1-(3,4-Difluorophenoxy)propan-2-one into a 5 mL amber glass vial. The amber glass prevents potential UV-induced degradation.

  • Solvent Addition: Dispense 2.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution and ensure a saturated equilibrium state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory as it resists aggressive organic solvents (like DMF or DCM) and prevents non-specific adsorption of the fluorinated compound to the filter membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at λmax​≈270 nm[1].

  • Self-Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it gently under nitrogen, and analyze it via X-ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no solvate formation or polymorphic shift occurred during the 48-hour equilibration.

Mechanistic Implications for Chemical Processing

Understanding this solubility profile directly informs downstream chemical processing:

  • Reaction Engineering: The carbonyl group of 1-(3,4-Difluorophenoxy)propan-2-one is a prime site for reduction reactions to form valuable alcohols and amines, and its enolate can participate in cross-aldol condensations[1]. Because these reactions often require strong bases or reducing agents, highly polar aprotic solvents (like THF or DMF) are optimal. The compound's high solubility in these solvents (>500 mg/mL) allows for high-concentration batch processing, maximizing reactor throughput.

  • Purification via Anti-Solvent Crystallization: The stark contrast between the compound's solubility in esters (e.g., Ethyl Acetate) and aliphatic hydrocarbons (e.g., Heptane) makes this binary solvent system ideal for purification. By dissolving the crude intermediate in a minimal volume of Ethyl Acetate and slowly dosing in Heptane (which possesses low δp​ and δhb​ parameters), process chemists can precisely control supersaturation, driving the crystallization of high-purity product while leaving impurities in the mother liquor.

References

  • Bio-Fount. "1153999-83-7 | 1-(3,4-Difluorophenoxy)propan-2-one". Bio-Fount Scientific Research. Available at: [Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science". Available at: [Link]

  • Park, K. et al. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". International Journal of Thermophysics. Available at: [Link]

  • Royal Society of Chemistry. "Chapter 5: Semifluorinated Aromatic Polymers and Their Properties". RSC Books. Available at: [Link]

  • ResearchGate. "Synthesis and characterization of novel soluble fluorinated aromatic polyamides". Available at: [Link]

Sources

Structural Elucidation and X-Ray Diffraction Methodologies for 1-(3,4-Difluorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7; Molecular Formula: C₉H₈F₂O₂) is a highly versatile, fluorinated building block utilized extensively in the synthesis of complex bioactive molecules, including inhibitors targeting cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) [1].

A critical bottleneck in the structural characterization of this compound is its physical state: like many phenoxypropanones, it exists as a low-melting liquid at ambient temperatures. Standard solvent-evaporation crystallization techniques are entirely ineffective. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating technical guide on how to computationally predict, experimentally crystallize, and crystallographically resolve the structure of 1-(3,4-difluorophenoxy)propan-2-one using advanced in situ cryo-crystallization and Single-Crystal X-Ray Diffraction (SCXRD).

Theoretical Conformational Analysis & Crystallographic Expectations

Before attempting crystallization, it is imperative to understand the conformational energy landscape of the target molecule. The structure of 1-(3,4-difluorophenoxy)propan-2-one is defined by a rigid 3,4-difluorophenyl ring connected to a propan-2-one moiety via a highly flexible ether linkage (-O-).

Causality in Crystal Packing

A conformational analysis involves systematically rotating the bonds of the propanone and phenoxy groups to identify stable conformers (energy minima) [1]. In the solid state, the molecule's packing is dictated by the minimization of steric hindrance and the maximization of weak, directional non-covalent interactions.

The presence of fluorine at the 3- and 4-positions fundamentally alters the electrostatic potential of the aromatic ring. Fluorine atoms are highly electronegative and poorly polarizable; thus, they rarely form pure halogen bonds. Instead, they preferentially participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions, which act cooperatively to stabilize the crystal lattice [4].

ConformationalAnalysis Phenyl 3,4-Difluorophenyl (Rigid Rotor) Ether Ether Linkage (-O-) Phenyl->Ether τ1 (Ar-O) Methylene Methylene Bridge (-CH2-) Ether->Methylene τ2 (O-C) Carbonyl Carbonyl Group (>C=O) Methylene->Carbonyl τ3 (C-C) Methyl Terminal Methyl (-CH3) Carbonyl->Methyl τ4 (C-C)

Fig 1. Rotatable bonds defining the conformational energy landscape of the molecule.

Quantitative Target Parameters

The following tables summarize the expected geometric and interaction parameters for the resolved crystal structure based on analogous fluorinated phenoxyacetones.

Table 1: Predicted Intramolecular Geometric Parameters

Structural FeatureExpected Bond Length (Å)Expected Bond Angle (°)
C(Ar) - F1.34 - 1.36118.5 - 120.5
C(Ar) - O (Ether)1.36 - 1.38119.0 - 121.0
O - C(sp3) (Methylene)1.41 - 1.43108.0 - 112.0
C=O (Carbonyl)1.20 - 1.22121.0 - 123.0

Table 2: Predicted Intermolecular Interactions

Interaction TypeDonor/AcceptorDistance Range (Å)Role in Lattice
Weak Hydrogen BondC-H(methyl) ··· F-C2.40 - 2.65Primary lattice stabilization
Weak Hydrogen BondC-H(phenyl) ··· O=C2.50 - 2.70Secondary sheet formation
Dipole-DipoleC-F ··· F-C2.80 - 3.10Alignment of aromatic rings

Experimental Methodologies for Crystallization

Because 1-(3,4-difluorophenoxy)propan-2-one is a liquid at room temperature, we must employ specialized techniques to force the molecules into an ordered, periodic 3D lattice.

Protocol A: In Situ Cryo-Crystallization (OHCD Method)

This method allows for the determination of the absolute structure of a room-temperature liquid without altering its chemical identity [2].

  • Step 1: Capillary Loading. Draw approximately 0.5 µL of the pure liquid compound into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent evaporation and ice formation.

  • Step 2: Diffractometer Mounting. Mount the capillary on the goniometer head of the X-ray diffractometer.

  • Step 3: Cryo-Quenching. Expose the capillary to a liquid nitrogen cryostream set to 100 K. Causality: Rapid cooling prevents thermodynamic crystallization, trapping the liquid in a disordered, polycrystalline, or glassy state.

  • Step 4: Zone Melting via OHCD. Utilize an Optical Heating and Crystallization Device (OHCD) equipped with an IR laser. Sweep the laser across the capillary to create a localized melt zone. Causality: By precisely controlling the cooling rate of the melt zone, a single nucleation event is favored. The solid-liquid interface is slowly advanced (0.1 mm/hr) to consume the polycrystalline mass and grow a single, homogenous crystal [3].

Protocol B: Chemical Derivatization (Alternative Workflow)

If cryo-crystallization yields heavily twinned crystals due to the high degrees of freedom in the ether chain, derivatization is required.

  • Step 1: Hydrazone Formation. React 1-(3,4-difluorophenoxy)propan-2-one with 2,4-dinitrophenylhydrazine (2,4-DNPH) in ethanol with a catalytic amount of sulfuric acid.

  • Step 2: Precipitation. The reaction converts the flexible liquid ketone into a rigid, high-melting solid derivative (a hydrazone).

  • Step 3: Recrystallization. Dissolve the precipitate in a 1:1 mixture of ethanol and ethyl acetate. Allow for slow solvent evaporation at 4 °C over 7 days to yield X-ray quality single crystals. Causality: The bulky, planar dinitrophenyl group introduces strong π-π stacking interactions, forcing the molecule into a highly ordered crystalline state.

CryoWorkflow Liquid Liquid Sample (Ambient Temp) Capillary Mount in 0.3mm Glass Capillary Liquid->Capillary Cryo Rapid Cryo-Cooling (100 K, N2 Stream) Capillary->Cryo Glass Polycrystalline Glass Cryo->Glass OHCD OHCD Laser Annealing (Zone Melting) Glass->OHCD SingleXtal Single Crystal Isolated OHCD->SingleXtal SCXRD SCXRD Data Collection (Mo-Kα / Cu-Kα) SingleXtal->SCXRD SHELXL SHELXL Refinement (F² Least-Squares) SCXRD->SHELXL

Fig 2. In situ cryo-crystallization and SCXRD workflow for low-melting liquids.

SCXRD Data Collection and Structure Refinement

Once a single crystal is isolated at 100 K, structural elucidation proceeds via X-ray diffraction.

Data Collection
  • Irradiation: Irradiate the crystal using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Cu-Kα is preferred if anomalous dispersion is needed to determine the absolute configuration of any chiral derivatives synthesized from the propanone backbone [2].

  • Integration: Collect frames over a full sphere of data. Integrate intensities and apply empirical absorption corrections (e.g., using SADABS).

Phase Problem & Refinement (SHELX Suite)
  • Structure Solution: Solve the phase problem using dual-space methods via SHELXT. This will readily locate the heavier F, O, and C atoms.

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [5]. Causality: Refining against F2 rather than F ensures that weak reflections with negative intensities (due to background subtraction) are not discarded, preventing statistical bias in the model [5].

  • Handling Fluorine Disorder: Terminal fluorine atoms on phenyl rings frequently exhibit rotational disorder, manifesting as artificially large, "cigar-shaped" thermal ellipsoids.

    • Intervention: Apply Rigid Bond Restraints (RIGU) and Similar Anisotropic Displacement Parameter restraints (SIMU) in SHELXL[5]. This forces the anisotropic displacement parameters (ADPs) of the F atoms to behave physically relative to the parent carbon atoms.

  • Hydrogen Atoms: Place hydrogen atoms in calculated positions using the riding model (HFIX instructions in SHELXL), allowing their isotropic displacement parameters to refine freely relative to their parent atoms.

Self-Validating System Criteria

The refinement protocol is considered successful and self-validating only when:

  • The Goodness-of-Fit (GooF) approaches 1.00 .

  • The final R1​ index is < 0.05 (for I>2σ(I) ).

  • The maximum residual electron density peak in the final Fourier difference map is < 0.5 e/ų , confirming no unassigned atoms or severe disorder remain.

References

  • MDPI. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone". Crystals, 2021. URL:[Link]

  • IISER Mohali. "ARC Lab | In situ crystallization of low melting materials". Indian Institute of Science Education and Research. URL:[Link]

  • ACS Publications. "In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine". Crystal Growth & Design, 2006. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015. URL:[Link]

Methodological & Application

1-(3,4-Difluorophenoxy)propan-2-one as an intermediate in pharmaceutical drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) has emerged as a highly versatile intermediate in modern pharmaceutical drug discovery[1]. Characterized by its unique combination of a metabolically stable fluorinated aromatic ring and a highly reactive aliphatic ketone, this molecule serves as a critical building block for synthesizing complex bioactive scaffolds. It is particularly valuable in the development of inhibitors targeting serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), and lipid-modifying enzymes like cytosolic phospholipase A2 alpha (cPLA2α)[2].

This application note details the structural rationale, step-by-step synthetic methodologies, and downstream applications of 1-(3,4-Difluorophenoxy)propan-2-one, providing researchers with a comprehensive guide to leveraging this intermediate in rational drug design.

Structural Rationale & Pharmacophore Properties

The scientific impetus for utilizing 1-(3,4-Difluorophenoxy)propan-2-one stems from the synergistic properties of its two primary structural domains[2]:

  • The 3,4-Difluorophenoxy Moiety: Fluorine substitution is a cornerstone strategy in medicinal chemistry. The highly electronegative fluorine atoms block cytochrome P450-mediated oxidative metabolism at the C3 and C4 positions of the aromatic ring, significantly enhancing the pharmacokinetic half-life of downstream drug candidates. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the lipophilicity (LogP) of the molecule, improving membrane permeability and target tissue distribution.

  • The Propan-2-one Backbone: The ketone moiety serves a dual purpose. Synthetically, the acidic alpha-hydrogens allow for facile carbon-carbon bond formation (e.g., via aldol condensations), while the carbonyl carbon can undergo reductive amination to append diverse pharmacophores. Pharmacologically, the electrophilic ketone can act as a "warhead," capable of forming reversible covalent hemiketal bonds with catalytic serine residues in target enzymes[3][4].

Quantitative Data: Physicochemical Advantage

The table below summarizes the theoretical physicochemical and metabolic advantages of the difluorinated intermediate compared to its non-fluorinated analog.

Physicochemical Property1-(3,4-Difluorophenoxy)propan-2-onePhenoxypropan-2-one (Non-fluorinated)
Molecular Formula C9H8F2O2C9H10O2
Molecular Weight 186.15 g/mol 150.17 g/mol
Predicted LogP ~2.14~1.45
Metabolic Liability Low (Oxidation blocked at C3/C4)High (Prone to para/meta hydroxylation)
Electrophilicity (Ketone) Enhanced (Inductive effect of F)Baseline

Experimental Protocol: Synthesis of the Intermediate

The primary and most straightforward method for synthesizing 1-(3,4-difluorophenoxy)propan-2-one is via the Williamson ether synthesis[2][5]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Materials & Reagents
  • 3,4-Difluorophenol (1.0 eq)

  • Chloroacetone or Bromoacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology
  • Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-difluorophenol in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the resulting phenoxide anion highly "naked" and reactive for the subsequent Sₙ2 attack.

  • Deprotonation: Add anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating the nucleophilic phenoxide ion. The slight excess ensures complete deprotonation without causing the unwanted side reactions (e.g., degradation of the solvent) typical of stronger bases like NaH.

  • Alkylation (Sₙ2 Reaction): Add chloroacetone dropwise via a syringe.

    • Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of self-condensation (aldol reaction) of the highly reactive chloroacetone.

  • Reaction Monitoring: Heat the mixture to 60°C and monitor via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system.

    • Self-Validation: The reaction is complete when the lower-Rf phenol spot disappears and a new, higher-Rf product spot appears under UV light. The precipitation of KCl salts in the flask is a visual indicator of reaction progression.

  • Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers vigorously with brine (3x).

    • Causality: DMF is highly water-soluble; repeated brine washes ensure its complete removal from the organic phase, preventing solvent contamination during downstream purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure 1-(3,4-Difluorophenoxy)propan-2-one.

Synthetic_Workflow S1 3,4-Difluorophenol + Chloroacetone R1 Williamson Ether Synthesis (K2CO3) S1->R1 I1 1-(3,4-Difluorophenoxy) propan-2-one R1->I1 O-Alkylation R2 Aldol Addition / Reductive Amination I1->R2 Alpha-Carbon / Ketone Elaboration L1 Advanced Bioactive Scaffold R2->L1

Caption: Synthetic workflow from 3,4-difluorophenol to advanced bioactive scaffolds.

Application Workflow: Elaboration into FAAH Inhibitors

Once synthesized, the intermediate can be elaborated into potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme that degrades endocannabinoids like anandamide; inhibiting FAAH increases endocannabinoid tone, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists[4][6].

Protocol: Aldol Condensation for Scaffold Elaboration

To build a selective FAAH inhibitor, the propan-2-one core is often decorated with hydrophobic groups that mimic the arachidonoyl chain of natural substrates[2].

  • Enolate Formation: Dissolve 1-(3,4-Difluorophenoxy)propan-2-one in anhydrous THF at -78°C. Add Lithium Diisopropylamide (LDA, 1.05 eq) dropwise.

    • Causality: LDA is a strong, sterically hindered base that kinetically deprotonates the less hindered alpha-carbon of the ketone, forming a terminal enolate without nucleophilic attack on the carbonyl carbon itself.

  • Electrophile Addition: Introduce a target aldehyde (e.g., a substituted benzaldehyde) dropwise.

    • Causality: The enolate attacks the electrophilic carbonyl of the aldehyde, forming a new carbon-carbon bond (aldol addition).

  • Dehydration: Warm the reaction to room temperature and treat with a mild acid (e.g., p-toluenesulfonic acid) to drive the elimination of water.

    • Self-Validation: The formation of an alpha,beta-unsaturated ketone creates a highly conjugated system, resulting in a distinct bathochromic shift (yellowing of the solution) and a new, lower-Rf spot on TLC.

Mechanistic Insights: Target Engagement via Hemiketal Formation

In the context of FAAH inhibition, the ketone moiety of the elaborated 1-(3,4-Difluorophenoxy)propan-2-one derivative is not just a structural linker; it is the active pharmacophore.

FAAH belongs to the amidase signature family of serine hydrolases, utilizing an unusual Ser241-Ser217-Lys142 catalytic triad[6]. Ketone-based inhibitors bind to FAAH by undergoing a nucleophilic attack from the hydroxyl group of the catalytic Ser241. This reaction forms a reversible covalent hemiketal intermediate that mimics the tetrahedral transition state of natural amide hydrolysis[3][4]. The 3,4-difluorophenoxy group anchors the molecule in the cytosolic port of the enzyme, providing exceptional binding affinity and selectivity over other mammalian serine hydrolases[6].

FAAH_Mechanism A 1-(3,4-Difluorophenoxy)propan-2-one (Electrophilic Ketone) C Nucleophilic Attack by Ser241 Hydroxyl A->C B FAAH Enzyme Catalytic Triad (Ser241) B->C D Reversible Hemiketal Covalent Intermediate C->D Covalent Bond Formation E Accumulation of Endocannabinoids (Anandamide) D->E Enzyme Inhibition F Analgesic & Anti-inflammatory Efficacy E->F

Caption: Mechanistic pathway of FAAH inhibition via reversible hemiketal formation with Ser241.

References

  • 1153999-83-7|1-(3,4-Difluorophenoxy)propan-2-one , BIOFOUNT. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) , PMC - National Institutes of Health (NIH). Available at: [Link]

  • Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Cocrystal Structures , Future4200 (ACS Mirrored). Available at:[Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase , PMC - National Institutes of Health (NIH). Available at: [Link]

Sources

Reductive amination of 1-(3,4-Difluorophenoxy)propan-2-one for amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination of 1-(3,4-Difluorophenoxy)propan-2-one for Amine Synthesis

Executive Summary

The synthesis of fluorinated aryloxypropanamines is a critical pathway in modern drug discovery, as these motifs frequently serve as pharmacophores for monoamine oxidase inhibitors, local anesthetics, and sodium channel blockers. 1-(3,4-Difluorophenoxy)propan-2-one (CAS 1153999-83-7) is a highly versatile building block whose carbonyl group serves as a prime site for functionalization[1],[2]. This application note details the autonomous, self-validating protocols for converting this ketone into 1-(3,4-difluorophenoxy)propan-2-amine (CAS 1864059-69-7)[3] via reductive amination, prioritizing chemoselectivity, scalable yields, and mechanistic rigor.

Mechanistic Rationale & Causality (E-E-A-T)

Why Reductive Amination over Direct Alkylation?

Direct treatment of primary amines with alkylating agents (e.g., alkyl halides) is notoriously difficult to control, inevitably leading to a statistical mixture of secondary, tertiary, and quaternary overalkylated products[4]. Reductive amination circumvents this by utilizing a condensation-reduction sequence. The amine and ketone condense to form a hemiaminal, which dehydrates under mildly acidic conditions to form an electrophilic imine or iminium ion[4]. Because imines only form once on a given primary amine, the subsequent reduction yields a cleanly mono-alkylated product, establishing a highly controlled C–N bond[4].

Hydride Donor Selection: The Causality of Chemoselectivity

The success of this one-pot reaction relies heavily on the choice of the reducing agent.

  • Sodium Borohydride (NaBH₄): While a powerful reductant, NaBH₄ is overly aggressive. It will competitively reduce the starting ketone to 1-(3,4-difluorophenoxy)propan-2-ol before the imine has fully formed, severely depressing the amine yield[1],[4].

  • Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. At pH 4–5, NaBH₃CN is not strong enough to reduce the ketone but readily reduces the highly electrophilic iminium ion[4]. This makes it the gold standard for primary amine synthesis using ammonium acetate.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): An exceptionally mild, non-toxic alternative to NaBH₃CN. The steric bulk and electron-withdrawing acetoxy groups make it highly selective. It is particularly superior for synthesizing secondary and tertiary amines and avoids the generation of toxic cyanide byproducts in the waste stream[4],[5].

Mechanism K 1-(3,4-Difluorophenoxy) propan-2-one H Hemiaminal Intermediate (Transient) K->H Condensation A Amine Source (e.g., NH4OAc) A->H Condensation I Iminium Ion (pH 4-5) H->I -H2O (Acidic) P 1-(3,4-Difluorophenoxy) propan-2-amine I->P Hydride Transfer (NaBH3CN)

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Quantitative Data & Optimization

To establish a robust protocol, the experimental parameters must be aligned with the specific amine class being synthesized. Table 1 summarizes the properties of the hydride donors, while Table 2 outlines the optimized conditions for both primary and secondary amine targets.

Table 1: Quantitative Comparison of Hydride Donors for Reductive Amination

Reducing AgentRelative ReactivityOptimal pHTarget Amine ClassByproduct / Toxicity Risk
NaBH₄ High7–10N/A (Poor Selectivity)High (Ketone reduction)
NaBH₃CN Low4–5Primary / SecondaryHigh (HCN gas at low pH)
NaBH(OAc)₃ Very Low5–6Secondary / TertiaryLow (Acetic acid byproduct)

Table 2: Optimization Matrix for 1-(3,4-Difluorophenoxy)propan-2-amine Synthesis

ParameterProtocol A: Primary AmineProtocol B: Secondary Amine
Amine Source Ammonium Acetate (NH₄OAc)Methylamine HCl (MeNH₂·HCl)
Equivalents of Amine 10.0 eq (Drives equilibrium)1.2 eq
Hydride Source NaBH₃CN (1.5 eq)NaBH(OAc)₃ (1.5 eq)
Solvent Methanol (Anhydrous)1,2-Dichloroethane (DCE)
Reaction Time 16–24 hours12 hours

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By leveraging the distinct acid-base properties of the starting ketone (neutral) and the product amine (basic), the workup intrinsically verifies the success of the reaction.

Protocol A: Synthesis of Primary Amine (1-(3,4-Difluorophenoxy)propan-2-amine)

Note: This utilizes the Borch reduction conditions.

  • Imine Formation (Self-Buffering): In an oven-dried round-bottom flask, dissolve 1-(3,4-Difluorophenoxy)propan-2-one (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol (0.2 M).

    • Causality Insight: NH₄OAc is a solid that acts as both the ammonia source and an internal buffer, naturally maintaining the reaction at the optimal pH of ~5 required for iminium formation without prematurely reducing the ketone[4]. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH₃CN (1.5 eq) portion-wise over 10 minutes.

    • Checkpoint: Mild bubbling may occur. Stir the reaction under an inert atmosphere (N₂) for 16–24 hours.

  • Acid Quench (Self-Validation Step 1): Carefully add 1M HCl dropwise until the pH reaches < 2.

    • Validation: Vigorous gas evolution (H₂) confirms the destruction of unreacted hydride. The acidic environment forces the product into its water-soluble hydrochloride salt form.

  • Impurity Extraction: Wash the aqueous methanolic mixture with Diethyl Ether (3 × 20 mL).

    • Validation: The organic layer will contain unreacted ketone and neutral alcohol byproducts. Discard the organic layer.

  • Base Extraction (Self-Validation Step 2): Cool the aqueous layer in an ice bath and add 2M NaOH dropwise until pH > 10.

    • Validation: The solution will turn cloudy as the target primary amine free-base precipitates/oils out of the aqueous phase.

  • Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure primary amine.

Protocol B: Synthesis of Secondary Amine (N-Methyl Analogue)
  • Condensation: Dissolve the ketone (1.0 eq) and MeNH₂·HCl (1.2 eq) in DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the methylamine free base, followed by glacial acetic acid (1.0 eq) to adjust the pH to ~5.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir at room temperature for 12 hours[5].

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH) if trace impurities remain.

Workflow S1 1. Imine Formation Mix Ketone + Amine Adjust pH to 4-5 S2 2. Reduction Add Reducing Agent Stir at RT S1->S2 S3 3. Acid Quench Add HCl (pH < 2) Extract Impurities S2->S3 S4 4. Base Extraction Add NaOH (pH > 10) Extract Product S3->S4

Self-validating experimental workflow utilizing acid-base extraction for purification.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Catalytic reduction of 1-(3,4-Difluorophenoxy)propan-2-one to secondary alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Enantioselective Catalytic Reduction of 1-(3,4-Difluorophenoxy)propan-2-one to Chiral 1-(3,4-Difluorophenoxy)propan-2-ol

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of the prochiral ketone, 1-(3,4-Difluorophenoxy)propan-2-one, to the corresponding chiral secondary alcohol, 1-(3,4-Difluorophenoxy)propan-2-ol. Chiral secondary alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals, where specific stereoisomers are often responsible for the desired biological activity.[1][2] This guide details two robust and highly enantioselective catalytic methods: Asymmetric Hydrogenation (AH) using a Ru-BINAP catalyst system and Asymmetric Transfer Hydrogenation (ATH) employing a Ru-TsDPEN catalyst with a formic acid/triethylamine hydrogen source. We delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols for their execution, and outline methods for the crucial determination of enantiomeric excess (e.e.).

Introduction: The Significance of Chiral Secondary Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral secondary alcohols, in particular, are prevalent structural motifs in a vast array of biologically active molecules.[1] The specific three-dimensional arrangement of substituents around the chiral carbon center dictates the molecule's interaction with biological targets, making the control of stereochemistry paramount. The reduction of prochiral ketones is one of the most direct and atom-economical methods for accessing these valuable intermediates.[3] Catalytic asymmetric reduction, employing a small amount of a chiral catalyst to generate large quantities of a single enantiomer, represents a highly efficient and sustainable approach compared to stoichiometric reagents.[4]

The target molecule, 1-(3,4-Difluorophenoxy)propan-2-ol, possesses a chiral center that is crucial for its potential applications. This guide provides researchers with the practical knowledge to synthesize this compound in high enantiopurity.

Strategic Approaches to Asymmetric Ketone Reduction

Two primary catalytic strategies are presented for the enantioselective reduction of 1-(3,4-Difluorophenoxy)propan-2-one: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

  • Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. The Noyori-type Ru(II)-diphosphine-diamine complexes are particularly effective for the hydrogenation of simple ketones.[5][6] The choice of a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is critical for inducing high enantioselectivity.[7][8] These reactions are often carried out under pressure.

  • Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation by using organic molecules as hydrogen donors.[9] A widely used and highly effective hydrogen source is an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).[10][11] This system provides an irreversible reduction, often leading to high conversions and enantioselectivities.[10] The Noyori-type Ru(II) complexes with chiral N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are the catalysts of choice for this transformation.

The selection between AH and ATH will depend on the available equipment (i.e., high-pressure reactors) and the specific requirements of the synthesis.

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of stereocontrol in these reactions stems from the formation of a well-defined chiral environment around the metal center.

Asymmetric Hydrogenation with Ru-BINAP/Diamine Catalysts

In the Noyori asymmetric hydrogenation, the active catalyst is a ruthenium hydride species. The reduction is believed to proceed through a nonclassical metal-ligand bifunctional mechanism.[12] The ketone substrate does not coordinate directly to the metal center but interacts with the catalyst in its outer coordination sphere. A six-membered pericyclic transition state is proposed, where a hydride from the ruthenium and a proton from the amine ligand are simultaneously transferred to the carbonyl group of the ketone.[12] The rigid C₂-symmetric structure of the BINAP ligand and the chirality of the diamine ligand create a highly organized chiral pocket that dictates the facial selectivity of the hydride attack on the prochiral ketone.[8][13]

Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalysts

The mechanism of ATH with Ru-TsDPEN catalysts and formic acid/triethylamine also involves a metal-ligand bifunctional pathway.[14][15] The active catalyst is a ruthenium hydride, which is generated from the reaction of the ruthenium precursor with the formic acid/triethylamine mixture. The reduction of the ketone proceeds via a six-membered transition state involving the Ru-H bond and an N-H proton from the chiral TsDPEN ligand.[16] The chirality of the TsDPEN ligand dictates the enantiofacial discrimination of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The use of formic acid as the hydrogen source makes the reaction essentially irreversible.[10]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Asymmetric Hydrogenation of 1-(3,4-Difluorophenoxy)propan-2-one

This protocol is based on the principles of Noyori asymmetric hydrogenation.[6][17]

Materials:

  • 1-(3,4-Difluorophenoxy)propan-2-one

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (or (S,S)-TsDPEN for the other enantiomer)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.012 mmol) in anhydrous isopropanol (2 mL).

  • Stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 1-(3,4-Difluorophenoxy)propan-2-one (1.0 mmol).

  • Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Add this mixture (1.0 mL) to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the rate) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3,4-Difluorophenoxy)propan-2-ol.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-(3,4-Difluorophenoxy)propan-2-one

This protocol utilizes the highly practical formic acid/triethylamine hydrogen source.[11]

Materials:

  • 1-(3,4-Difluorophenoxy)propan-2-one

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Activation: In a reaction vial, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (R,R)-TsDPEN (0.0055 mmol) in the chosen anhydrous solvent (1 mL). Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: Add 1-(3,4-Difluorophenoxy)propan-2-one (1.0 mmol) to the activated catalyst solution.

  • In a separate vial, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Add this mixture (0.5 mL) to the reaction.

  • Reaction: Stir the reaction at 28 °C and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the asymmetric reduction of aromatic ketones based on literature precedents.

ParameterAsymmetric Hydrogenation (AH)Asymmetric Transfer Hydrogenation (ATH)
Catalyst Ru-BINAP/DiamineRu-TsDPEN
Hydrogen Source H₂ gasHCOOH/NEt₃
Pressure 1-100 atmAtmospheric
Temperature 25-80 °C28-60 °C
Solvent Methanol, Ethanol, IsopropanolDichloromethane, Acetonitrile
Substrate/Catalyst Ratio 100 - 100,000100 - 2,000
Typical Yield >90%>90%
Typical e.e. >95%>95%

Visualization of Key Processes

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Activation reaction_setup Combine Catalyst, Substrate & H2 Source catalyst_prep->reaction_setup reagents Weigh Substrate & Prepare H2 Source reagents->reaction_setup reaction_run Stir at Set Temperature reaction_setup->reaction_run monitoring Monitor by TLC/GC reaction_run->monitoring monitoring->reaction_run Incomplete quench Quench Reaction monitoring->quench Complete extract Solvent Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify analysis Determine Yield & Enantiomeric Excess (e.e.) purify->analysis

Caption: General experimental workflow for catalytic reduction.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle Ru_precatalyst [Ru]-Cl Active_RuH [Ru]-H Ru_precatalyst->Active_RuH + HCOOH/NEt3 - NEt3H+Cl- TS Transition State Active_RuH->TS + Ketone H_source HCOOH/NEt3 Product_complex [Ru]-O-CH(R)R' TS->Product_complex Hydride Transfer Product_complex->Active_RuH + HCOOH - Product - CO2 Product Chiral Alcohol Product_complex->Product Ketone Prochiral Ketone Ketone->TS H_source->Ru_precatalyst

Caption: Simplified catalytic cycle for ATH of a ketone.

Determination of Enantiomeric Excess (e.e.)

Accurately determining the enantiomeric excess of the synthesized alcohol is crucial for evaluating the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[18]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a standard solution of the racemic 1-(3,4-Difluorophenoxy)propan-2-ol (if available) and a solution of the synthesized alcohol in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Typical):

    • Column: A chiral column such as Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample of the synthesized alcohol.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Other methods for determining e.e. include gas chromatography (GC) with a chiral column and NMR spectroscopy using chiral shift reagents or chiral derivatizing agents.[19]

Conclusion

The catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation methods detailed in this application note provide efficient, reliable, and highly enantioselective pathways to synthesize chiral 1-(3,4-Difluorophenoxy)propan-2-ol from its corresponding prochiral ketone. The choice between the two protocols will be dictated by the available laboratory infrastructure. By understanding the mechanistic principles and carefully following the provided protocols, researchers in drug development and other scientific fields can effectively access this valuable chiral building block.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of BINAP Ligands in Modern Asymmetric Catalysis.
  • Benchchem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • Benchchem. The H8-BINAP Ligand: A Technical Guide to its Role in Asymmetric Catalysis.
  • Chemical Communications (RSC Publishing). An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine.
  • Chem-Station Int. Ed. Noyori Asymmetric Hydrogenation.
  • Wikipedia. BINAP.
  • SynArchive. Noyori Asymmetric Hydrogenation.
  • Journal of the American Chemical Society - ACS Publications. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.
  • Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols.
  • University of Liverpool IT Services. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.
  • American Chemical Society. Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.
  • ResearchGate. Examples of drugs derivatives from chiral secondary alcohols.
  • Organic Letters - ACS Publications. Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines.
  • Johnson Matthey Technology Review. oa Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.
  • PMC. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
  • Journal of the American Chemical Society. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes.
  • ResearchGate. Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone.
  • Determination of enantiomeric excess.
  • Diva-Portal.org. Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions.
  • Wikipedia. Enantioselective reduction of ketones.

Sources

Application Notes and Protocols for 1-(3,4-Difluorophenoxy)propan-2-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Phenoxypropanones in Agrochemical Discovery

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] The 3,4-difluorophenoxy group, in particular, is a recognized pharmacophore found in numerous successful agrochemical and pharmaceutical products.[1] When coupled with a propan-2-one backbone, as in 1-(3,4-Difluorophenoxy)propan-2-one , it creates a versatile chemical intermediate ripe for elaboration into a diverse array of potential agrochemicals.[1]

The fluorine atoms at the 3 and 4 positions of the phenyl ring serve two primary functions: they can block sites of oxidative metabolism, thereby increasing the compound's stability and bioavailability in the target organism, and they can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.[1] The ketone functionality of the propanone moiety offers a reactive handle for a multitude of chemical transformations, including reductions, C-C bond formations, and conversions to amines or other functional groups, making it an ideal starting point for combinatorial library synthesis and lead optimization.[1]

This guide provides a detailed exploration of the applications of 1-(3,4-difluorophenoxy)propan-2-one as a key building block in the synthesis and evaluation of novel herbicidal candidates. We will delve into its synthesis, its conversion to a candidate aryloxyphenoxypropionate (AOPP) herbicide, and the protocols for evaluating its biological activity.

Part 1: Synthesis of the Core Intermediate: 1-(3,4-Difluorophenoxy)propan-2-one

The most direct and reliable method for synthesizing 1-(3,4-difluorophenoxy)propan-2-one is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 3,4-difluorophenol with a halogenated propanone, such as chloroacetone or bromoacetone, in the presence of a base.[1]

Protocol 1.1: Williamson Ether Synthesis of 1-(3,4-Difluorophenoxy)propan-2-one

Objective: To synthesize the title compound from commercially available starting materials.

Materials & Equipment:

  • 3,4-Difluorophenol

  • Chloroacetone (or Bromoacetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add chloroacetone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(3,4-difluorophenoxy)propan-2-one as a clear oil or low-melting solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the presence of water can hydrolyze the chloroacetone and quench the phenoxide intermediate, reducing the yield.

  • Base: Potassium carbonate is a suitable base for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetone.[1]

  • Excess Base and Alkylating Agent: A slight excess of the base ensures complete deprotonation of the phenol, while a slight excess of chloroacetone drives the reaction to completion.

  • Reflux: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Part 2: Elaboration into a Candidate Aryloxyphenoxypropionate (AOPP) Herbicide

The AOPP class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, making them highly selective for controlling grass weeds in broadleaf crops.[3][4][5][6] We can hypothesize a synthetic route from our propanone intermediate to a novel AOPP candidate. This involves a reduction of the ketone to a secondary alcohol, followed by esterification.

Synthetic Workflow for a Hypothetical AOPP Herbicide

G cluster_0 Synthesis of Intermediate cluster_1 Elaboration to AOPP Candidate A 3,4-Difluorophenol + Chloroacetone B 1-(3,4-Difluorophenoxy)propan-2-one A->B Williamson Ether Synthesis (K2CO3, Acetone) C 1-(3,4-Difluorophenoxy)propan-2-ol B->C Reduction (e.g., NaBH4, MeOH) D Candidate AOPP Herbicide (Ester Derivative) C->D Esterification (e.g., with an activated propionic acid derivative)

Caption: Synthetic pathway from starting materials to a candidate AOPP herbicide.

Protocol 2.1: Synthesis of a Candidate AOPP Herbicide

Step A: Reduction of the Ketone

  • Dissolve 1-(3,4-difluorophenoxy)propan-2-one (1.0 eq) in methanol (MeOH) in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, or until TLC indicates completion.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3,4-difluorophenoxy)propan-2-ol.

Step B: Esterification

  • In a separate flask, prepare the appropriate acyl chloride from (R)-2-chloropropionic acid (this 'R' configuration is often crucial for herbicidal activity in AOPPs).[3][5]

  • Dissolve the alcohol from Step A (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add the prepared acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final AOPP candidate.

Part 3: Biological Efficacy Evaluation

The herbicidal efficacy of the newly synthesized compound must be evaluated in a controlled environment. A greenhouse assay is a standard method for this purpose.[3][7]

Protocol 3.1: Greenhouse Assay for Post-Emergence Herbicidal Activity

Objective: To assess the herbicidal activity and crop selectivity of the synthesized AOPP candidate.

Materials:

  • Test compound (synthesized AOPP candidate)

  • Positive control: A commercial AOPP herbicide (e.g., Quizalofop-p-ethyl)

  • Negative control: Formulation blank (solvent + surfactant, no active ingredient)

  • Weed species:

    • Monocots (grasses): Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)[4][7]

    • Dicots (broadleaves): Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

  • Crop species: Soybean (Glycine max), Cotton (Gossypium hirsutum) [to test for safety][4]

  • Pots, soil, greenhouse facility

  • Laboratory track sprayer

  • Surfactant/adjuvant

  • Acetone, water

Procedure:

  • Plant Cultivation: Sow seeds of all test species in pots filled with a standard potting mix. Grow them in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

  • Treatment Preparation:

    • Prepare a stock solution of the test compound in acetone.

    • For application, dilute the stock solution with water containing a suitable surfactant (e.g., 0.5% v/v) to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). Prepare similar solutions for the positive and negative controls.

  • Application: When the weed seedlings have reached the 2-4 leaf stage, apply the treatment solutions using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Evaluation:

    • Return the plants to the greenhouse.

    • Visually assess the plants for injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70 °C for 48 hours, and weigh it to determine the percent growth reduction compared to the negative control.

Data Presentation:

CompoundApplication Rate (g a.i./ha)Barnyardgrass (% Injury)Green Foxtail (% Injury)Velvetleaf (% Injury)Soybean (% Injury)
AOPP Candidate 100859050
AOPP Candidate 2009598105
Quizalofop-p-ethyl 100909500
Negative Control N/A0000
Table 1: Hypothetical visual injury data at 14 days after treatment.
Workflow for Herbicidal Efficacy Assay

G cluster_0 Evaluation Metrics A Plant Cultivation (Weeds & Crops) C Spray Application (2-4 Leaf Stage) A->C B Prepare Treatment Solutions (Test Compound, Controls) B->C D Incubation in Greenhouse C->D E Data Collection & Analysis D->E F Visual Injury Assessment (7, 14, 21 DAT) E->F G Biomass Measurement (21 DAT) E->G

Caption: Standard workflow for a post-emergence herbicide bioassay.

Part 4: Insights into the Mechanism of Action

The structural similarity of the synthesized candidate to known AOPP herbicides strongly suggests its mode of action is the inhibition of Acetyl-CoA Carboxylase (ACCase).[3][4][5]

ACCase Inhibition:

  • Target Enzyme: ACCase is a critical enzyme in the biosynthesis of fatty acids.[6]

  • Mechanism: It catalyzes the first committed step in this pathway. By inhibiting ACCase, AOPP herbicides block the production of phospholipids, which are essential components for building new cell membranes required for cell growth and division.[6]

  • Selectivity: The selectivity of AOPP herbicides for grasses over broadleaf plants is due to differences in the structure of the ACCase enzyme between these plant groups. The enzyme isoform in grasses is susceptible to inhibition by AOPPs, while the isoform in broadleaf plants is naturally resistant.[5][6]

Simplified ACCase Inhibition Pathway

G cluster_0 Normal Pathway in Grasses A Acetyl-CoA B Malonyl-CoA A->B Catalyzed by D Fatty Acid Synthesis B->D H Plant Death C ACCase Enzyme C->H Blocked Pathway E Membrane Production & Plant Growth D->E F AOPP Herbicide G Inhibition G->C

Caption: AOPP herbicides block the ACCase enzyme, halting fatty acid synthesis and leading to grass weed mortality.

Conclusion

1-(3,4-Difluorophenoxy)propan-2-one is a valuable and strategically designed building block for agrochemical discovery. Its synthesis is straightforward, and its chemical structure is primed for elaboration into potent herbicidal compounds, particularly those belonging to the commercially significant AOPP class. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and understand the potential of novel agrochemicals derived from this versatile intermediate. By leveraging the unique properties conferred by the difluorophenoxy moiety, scientists can continue to develop more effective and selective solutions for modern weed management challenges.

References

  • Benchchem. (n.d.). 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7.
  • Benchchem. (n.d.). A Comparative Analysis of 2-(4- hydroxyphenoxy)-N-(propan-2-yl)propanamide and Structurally Related Compounds in Herbicide Discovery.
  • Chemical Warehouse. (n.d.). Diflufenzopyr - Active Ingredient Page.
  • MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
  • PMC. (n.d.). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes.
  • ResearchGate. (2026, February 26). (PDF) Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.
  • JOCPR. (n.d.). 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4.
  • Wikipedia. (n.d.). Phenoxy herbicide.
  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.
  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

Sources

Application Note: Scalable Production of 1-(3,4-Difluorophenoxy)propan-2-one for Industrial Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) is a highly versatile aryl ether ketone utilized as a foundational building block in pharmaceutical and agrochemical research. The incorporation of a 3,4-difluorophenoxy moiety is a strategic structural choice in drug design; the fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism while modulating the lipophilicity of the resulting active pharmaceutical ingredient (API) .

Scaling up the synthesis of this intermediate from bench-scale to pilot-scale presents distinct chemical engineering challenges. The reaction relies on a classic Williamson Ether Synthesis, which is highly exothermic and utilizes chloroacetone—a toxic, lachrymatory, and thermally sensitive electrophile. This application note provides a comprehensive, self-validating guide to scaling this synthesis using both optimized batch and state-of-the-art continuous flow methodologies.

Mechanistic Causality in Process Design

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism . The nucleophile, 3,4-difluorophenoxide, is generated in situ via the deprotonation of 3,4-difluorophenol using a mild base.

Causality in Reagent Selection:

  • Base Selection: A mild base such as anhydrous potassium carbonate (K₂CO₃) or an organic base (e.g., DBU) is strictly required. Strong bases like sodium hydroxide (NaOH) will trigger the aldol condensation and polymerization of chloroacetone, drastically reducing yields and complicating downstream purification .

  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or Acetone are chosen because they do not solvate the nucleophilic phenoxide anion as strongly as protic solvents, thereby accelerating the S_N2 attack while suppressing competing elimination (E2) pathways.

Mechanism Phenol 3,4-Difluorophenol Base Base (e.g., K2CO3) Phenol->Base Deprotonation Phenoxide 3,4-Difluorophenoxide Base->Phenoxide Product 1-(3,4-Difluorophenoxy)propan-2-one Phenoxide->Product SN2 Attack Electrophile Chloroacetone Electrophile->Product + Phenoxide SideRxn Aldol Condensation Electrophile->SideRxn Strong Base / Heat

Figure 1: SN2 mechanism and side-reaction pathways for 1-(3,4-Difluorophenoxy)propan-2-one.

Physicochemical Data & Process Parameters

To ensure reproducibility across scales, the critical quantitative parameters of the target compound and the reaction system are summarized below:

ParameterValue / Specification
Chemical Name 1-(3,4-Difluorophenoxy)propan-2-one
CAS Number 1153999-83-7
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.15 g/mol
Reaction Enthalpy Highly Exothermic (Requires active cooling)
Optimal Temperature 50°C – 60°C
Preferred Solvent Acetonitrile (MeCN) (Flow) / Acetone (Batch)
IPC Method RP-HPLC (UV detection at 254 nm)

Experimental Methodologies: Bench to Pilot

Protocol A: Optimized Kilogram-Scale Batch Synthesis

This protocol is designed for standard jacketed glass reactors. It utilizes a heterogeneous base (K₂CO₃), which requires high-shear stirring to overcome mass-transfer limitations.

Step-by-Step Methodology:

  • Reactor Charging: Charge a 10 L jacketed reactor with 5.0 L of dry Acetone. Add 3,4-difluorophenol (1.0 eq, 1.0 kg) and anhydrous K₂CO₃ (1.5 eq, 1.59 kg).

    • Causality: K₂CO₃ is insoluble in acetone; the reaction occurs at the solid-liquid interface. Finely milled K₂CO₃ significantly improves the reaction kinetics.

  • Thermal Equilibration: Stir at 400 RPM and heat the suspension to 50°C. Allow 30 minutes for complete phenoxide formation.

  • Electrophile Dosing: Using a dosing pump, add chloroacetone (1.1 eq, 0.78 kg) dropwise over 2 hours.

    • Causality: Chloroacetone is dosed slowly to prevent thermal runaway and to keep its steady-state concentration low, mitigating self-condensation.

  • Reaction Maturation: Maintain the temperature at 55°C for 4 hours.

  • Workup & Isolation: Cool to 20°C. Filter the inorganic salts (KCl and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate/Water to remove residual phenol.

  • System Validation: The protocol is self-validating; the complete disappearance of the sharp, lachrymatory odor of chloroacetone from the headspace, coupled with a stable HPLC peak area for the product (>95% conversion), confirms successful termination.

Protocol B: Continuous Flow Synthesis (Industrial Standard)

For advanced industrial research, continuous flow chemistry offers superior heat dissipation, precise residence time control, and enhanced safety when handling hazardous reagents like chloroacetone .

Note: Solid K₂CO₃ causes reactor fouling in flow systems. This protocol utilizes an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to maintain a fully homogeneous solution.

FlowSetup PumpA Pump A: Phenoxide in MeCN Mixer T-Mixer PumpA->Mixer PumpB Pump B: Chloroacetone PumpB->Mixer Reactor Coiled PFA Reactor 60°C Mixer->Reactor Homogeneous Quench In-line Quench Reactor->Quench High Yield Separator Phase Separator Quench->Separator

Figure 2: Continuous flow reactor schematic for scalable, high-yield aryl ether synthesis.

Step-by-Step Methodology:

  • Feed Preparation:

    • Stream A: Dissolve 3,4-difluorophenol (1.0 M) and DBU (1.1 M) in anhydrous MeCN.

    • Stream B: Dissolve chloroacetone (1.1 M) in anhydrous MeCN.

  • Flow Parameters: Set Pump A and Pump B to a 1:1 volumetric flow rate. Route the streams through a high-turbulence T-mixer.

    • Causality: Rapid micromixing prevents localized concentration gradients, ensuring the phenoxide reacts exclusively with the chloroacetone rather than degrading it.

  • Reactor Conditions: Pass the mixed stream through a perfluoroalkoxy (PFA) coiled tube reactor heated to 60°C. Adjust the total flow rate to achieve a residence time ( tres​ ) of exactly 8 minutes.

  • In-Line Quench: Route the reactor effluent directly into a stream of saturated aqueous NH₄Cl.

    • Causality: Immediate quenching neutralizes the DBU, halting any further reaction and locking in the impurity profile.

  • System Validation: The flow system is validated by taking steady-state aliquots at the reactor outlet. A space-time yield (STY) calculation will confirm continuous throughput, with typical yields exceeding 92% without the need for intermediate isolation.

Analytical Validation & In-Process Control

To ensure absolute trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular ion peak at m/z 186.1.

  • ¹H-NMR (CDCl₃): The structural integrity is validated by the presence of a distinct singlet at ~4.5 ppm (integrating for 2H, the -O-CH₂- group) and a sharp singlet at ~2.2 ppm (integrating for 3H, the methyl ketone group). The absence of a broad -OH peak confirms complete etherification.

References

  • Wikipedia, "Williamson ether synthesis",[Link]

  • Royal Society of Chemistry, "Mechanism, kinetics and selectivity of a Williamson ether synthesis",[Link]

  • ACS Publications, "Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale", [Link]

Troubleshooting & Optimization

Technical Support Center: Purification and Crystallization of 1-(3,4-Difluorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support hub for 1-(3,4-Difluorophenoxy)propan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and optimal crystal formation for this versatile synthetic intermediate. The unique physicochemical properties imparted by the difluorophenoxy group can present specific challenges, which this guide aims to address directly.[1][2]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 1-(3,4-Difluorophenoxy)propan-2-one.

Q1: What are the expected physical properties of pure 1-(3,4-Difluorophenoxy)propan-2-one?

While a definitive public record for the melting point of this specific compound is not available, its physical state at room temperature can be inferred from analogous structures. For instance, 1-(3,4-Difluorophenyl)propan-1-one is listed as a solid or liquid, and 1-(3,4-Dimethoxyphenyl)propan-2-one is a pale yellow liquid.[3] Therefore, depending on residual solvent and purity, 1-(3,4-Difluorophenoxy)propan-2-one may present as a low-melting solid or a viscous oil. Experimental determination of the melting point is crucial for a purified batch and serves as a primary indicator of purity; a sharp melting point range suggests high purity.[4]

Q2: What are the common impurities associated with the synthesis of 1-(3,4-Difluorophenoxy)propan-2-one?

The most direct synthesis is the Williamson ether synthesis, reacting 3,4-difluorophenol with a halo-propanone (e.g., chloro- or bromoacetone) in the presence of a base.[2]

Potential impurities include:

  • Unreacted Starting Materials: Residual 3,4-difluorophenol and halo-propanone.

  • Base and Salts: Inorganic salts (e.g., K₂CO₃, Na₂CO₃) and their byproducts, which are typically removed during aqueous workup.

  • Side-Products: Self-condensation products of the halo-propanone or products from reactions with the solvent. Impurity profiles are highly dependent on the specific reaction conditions used.[5][6]

Q3: How do the two fluorine atoms influence the purification and crystallization process?

The highly electronegative fluorine atoms significantly impact the molecule's properties:

  • Polarity and Solubility: The C-F bonds create a strong dipole moment, increasing the molecule's polarity. This affects its solubility profile, often requiring more polar solvent systems for dissolution compared to its non-fluorinated analog.[1]

  • Intermolecular Interactions: Fluorine can participate in non-covalent interactions such as dipole-dipole, C-F···H hydrogen bonds, and even halogen bonds. These interactions influence how the molecule packs into a crystal lattice, which can sometimes make crystallization difficult, leading to the formation of oils or amorphous solids.[1]

  • Boiling/Melting Point: The altered intermolecular forces will affect the compound's melting and boiling points, which is a critical consideration for techniques like distillation and for preventing "oiling out" during crystallization.

Q4: Beyond crystallization, what other purification techniques are effective?

If crystallization proves difficult or insufficient, consider these orthogonal techniques:

  • Flash Column Chromatography: Using a silica gel stationary phase is effective for separating compounds based on polarity. A gradient of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[7]

  • Activated Carbon Filtration: If the crude product has persistent colored impurities, treating a solution of the compound with activated charcoal (Norit) can effectively adsorb these high-molecular-weight colored species.[8] This is typically done before the crystallization step.

  • Liquid-Liquid Extraction: A carefully planned series of aqueous extractions during the workup can remove many ionic and highly polar impurities before attempting crystallization.

Troubleshooting Guide: Crystallization Issues

This guide provides a systematic, question-driven approach to solving the most common crystallization challenges.

Q1: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[9][10] This is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to impure solidified product.[9]

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Troubleshooting Steps:

    • Add More Solvent: The solution may be too concentrated, causing precipitation to occur at too high a temperature. Add a small amount (10-20% more) of the "good" solvent to increase the solubility.[9][10]

    • Slow Down the Cooling: Rapid cooling is a primary cause. After dissolving, allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels) before moving it to a colder environment like an ice bath.[9][10]

    • Re-evaluate Your Solvent System: The boiling point of your solvent might be too high relative to the compound's melting point. A solvent with a boiling point at least 10°C below the melting point of your compound is ideal, though not always possible.[11] Consider switching to a lower-boiling point solvent.

Q2: The solution is cooled, but absolutely no crystals have formed. Why?

This is a common issue, often caused by either using too much solvent or the solution being supersaturated.[10][12]

  • Troubleshooting Steps:

    • Induce Nucleation: A supersaturated solution needs a nucleation site to begin crystal growth.[10]

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments can provide nucleation sites.[12][13]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[11][12]

    • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[10] Gently heat the solution and evaporate a portion of the solvent (e.g., 25-30%) and then attempt to cool it again.

    • Increase the Cooling: If crystals do not form at room temperature or in an ice bath, a colder bath (e.g., ice/salt or dry ice/acetone) may be necessary to decrease solubility further.[12]

    • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly.[1][12]

Q3: My yield is extremely low after filtration. Where did my compound go?

A low yield can be frustrating. The most likely culprit is that a significant amount of your product remains dissolved in the mother liquor.[9]

  • Troubleshooting Steps:

    • Check the Mother Liquor: Take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, your compound has high solubility in the cold solvent.

    • Recover the Product: If the mother liquor is rich in the product, you can recover it by evaporating a large portion of the solvent and attempting a second crystallization. This second crop of crystals may be less pure than the first.

    • Optimize Solvent Choice: For future attempts, you need a solvent in which your compound is less soluble when cold. Perform small-scale solvent screening to find a more suitable system.[14][15]

    • Review the Procedure: Ensure you used the minimum amount of hot solvent required to dissolve the compound. Excess solvent is the most common cause of low yield.[10] Also, ensure the solution was thoroughly cooled before filtration.

Q4: The final crystals are discolored, even though they appear well-formed. How do I remove the color?

Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.

  • Solution: Use Activated Charcoal.

    • Dissolve the impure, colored crystals in the minimum amount of a suitable hot solvent.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent violent boiling when the charcoal is added).

    • Add a small amount of activated charcoal (Norit) – typically 1-2% of the compound's weight.

    • Gently heat the mixture back to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface.

    • Allow the hot, clear filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocols & Workflows

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in a successful recrystallization.[14][16] For a difluorinated compound like 1-(3,4-Difluorophenoxy)propan-2-one, a systematic screening is recommended.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Suitability & Interaction Potential[1]
Protic Water, Ethanol, Isopropanol (IPA)High100, 78, 82May be too polar. Often used as an anti-solvent with less polar solvents (e.g., Toluene/IPA). Strong H-bond donor/acceptor.
Aprotic Polar Acetone, Ethyl Acetate (EtOAc), AcetonitrileMedium56, 77, 82Good candidates for single-solvent or as the "good" solvent in a two-solvent system. Strong dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-Med66, 35Diethyl ether is very volatile, making it tricky for hot recrystallization but suitable for solvent diffusion techniques.[17]
Halogenated Dichloromethane (DCM)Low-Med40Often a good solvent, but its high volatility can lead to rapid, poor-quality crystallization. Better for layering techniques.[17]
Aromatic TolueneLow111Excellent candidate. Can engage in C-F···π interactions. Good for single-solvent or paired with hexanes as an anti-solvent.
Aliphatic Hexanes, HeptaneVery Low69, 98Almost certainly will be an anti-solvent. Ideal for pairing with more polar solvents like EtOAc or Toluene.[1]
Protocol 1: Systematic Solvent Screening
  • Place ~20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Toluene, Ethyl Acetate, Isopropanol) dropwise at room temperature.

  • Observe solubility. An ideal solvent will show poor solubility at room temperature.[15]

  • Gently heat the tubes that did not dissolve. The compound should dissolve completely at or near the solvent's boiling point.[1]

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that produces a high yield of crystalline solid (not oil) upon cooling is your best candidate.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude 1-(3,4-Difluorophenoxy)propan-2-one in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding hot solvent until the compound just completely dissolves. Avoid adding a large excess.

  • If the solution is colored, perform the activated charcoal treatment as described in the troubleshooting guide.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[18]

  • Dry the crystals under vacuum to a constant weight and determine the melting point and yield.

Visualization of Key Workflows

G start Crude Product Dissolved in Hot Solvent & Cooled no_xtals No Crystals Form start->no_xtals Problem oiling_out Compound 'Oils Out' start->oiling_out Problem xtals_form Crystals Form start->xtals_form Success induce_nucleation Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtals->induce_nucleation Try First reheat Re-heat to Dissolve Oil oiling_out->reheat Action filter_dry Collect Crystals by Vacuum Filtration xtals_form->filter_dry check_solvent_vol Is Solution Supersaturated? induce_nucleation->check_solvent_vol evaporate Reduce Solvent Volume: Evaporate 25% of Solvent & Re-cool check_solvent_vol->evaporate No add_antisolvent Add Anti-Solvent Dropwise check_solvent_vol->add_antisolvent Yes evaporate->start add_antisolvent->start add_more_solvent Add More 'Good' Solvent (10-20%) reheat->add_more_solvent slow_cool Cool Solution Slowly (Insulate Flask) add_more_solvent->slow_cool slow_cool->start analyze Analyze Purity (MP, NMR) & Calculate Yield filter_dry->analyze

Caption: Troubleshooting flowchart for crystallization failure.

G start Crude 1-(3,4-DFPP) dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal_q Is Solution Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal charcoal_q->add_charcoal Yes cool Slow Cooling (RT then Ice Bath) charcoal_q->cool No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Standard workflow for purification by recrystallization.

References

  • BenchChem. (2025).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Crystalliz
  • Recrystalliz
  • University of York.
  • Quora. (2017, April 5).
  • BenchChem. 1-(3,4-Difluorophenoxy)propan-2-one. Benchchem.
  • Crochet, A.
  • RECRYSTALLIS
  • Reddit. (2020, October 30).
  • University of York. Solvent Choice. Chemistry Teaching Labs.
  • Recrystalliz
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Sigma-Aldrich. 1-(3,4-Dimethoxyphenyl)propan-2-one.
  • Sigma-Aldrich. 1-(3,4-Difluorophenyl)propan-1-one.
  • Swist, M., et al. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.
  • (2016, May 11).
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.).
  • Teledyne ISCO. (2012, November 9).

Sources

Optimizing reaction temperature and time for 1-(3,4-Difluorophenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 1-(3,4-Difluorophenoxy)propan-2-one .

The primary synthetic route for this molecule is the Williamson ether synthesis, which involves the O-alkylation of 3,4-difluorophenol with a halogenated propanone (e.g., chloroacetone) in the presence of a base[1]. While conceptually straightforward, achieving high yields requires strict control over reaction kinetics and thermodynamics.

Troubleshooting & FAQs

Q1: Why is my yield of 1-(3,4-difluorophenoxy)propan-2-one so low when running the reaction at room temperature? A: The issue is rooted in reaction kinetics. The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[2]. At room temperature (<25°C), the thermal energy in the system is insufficient to efficiently overcome the activation energy barrier required for the 3,4-difluorophenoxide ion to attack the electrophilic carbon of chloroacetone. This results in sluggish kinetics and incomplete conversion, leaving large amounts of unreacted starting materials[3]. Elevating the temperature to 60–80°C is required to achieve practical reaction rates[4].

Q2: I increased the temperature to refluxing DMF (>150°C) to speed up the reaction, but I obtained a complex mixture with low target yield. What happened? A: Excessive heat shifts the reaction from kinetic control to thermodynamic control, triggering two major side reactions:

  • Ambident Nucleophilicity: Phenoxide ions are ambident nucleophiles. While O-alkylation is kinetically favored due to the high charge density on the oxygen atom, C-alkylation (at the ortho or para positions of the aromatic ring) is thermodynamically favored because C–C bonds are stronger than C–O bonds. High temperatures provide the activation energy necessary for C-alkylation to compete[5].

  • Electrophile Degradation: Chloroacetone possesses highly acidic alpha-protons adjacent to both a carbonyl group and a halogen. At elevated temperatures in the presence of a base, chloroacetone readily forms an enolate and undergoes rapid self-condensation (aldol-type reactions) or thermal decomposition[3].

Q3: How do I determine the optimal reaction time, and what happens if I leave it running overnight? A: The optimal reaction time is typically 4 to 6 hours when refluxing in acetone or acetonitrile[4]. Leaving the reaction overnight (e.g., >24 hours) is strongly discouraged. Extended exposure to basic conditions at elevated temperatures can cause the synthesized 1-(3,4-difluorophenoxy)propan-2-one to undergo base-catalyzed degradation, as the propan-2-one moiety itself contains acidic alpha-protons susceptible to aldol condensation. Always use a self-validating monitoring method (like TLC or HPLC) rather than arbitrary timeframes.

Q4: Why should I use Potassium Carbonate (K₂CO₃) instead of Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)? A: While NaOH and NaH are common bases for Williamson ether syntheses[1], they are too harsh for this specific electrophile. Strong bases exacerbate the deprotonation of chloroacetone's alpha-carbons, leading to the aforementioned aldol side reactions and E2 elimination pathways[2]. K₂CO₃ is a mild, heterogeneous base that effectively deprotonates the phenol (pKa ~8.5) without violently degrading the chloroacetone.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and reaction outcomes to guide your optimization process.

Temperature (°C)SolventReaction TimeConversionPrimary Pathway / Outcome
25°C Acetone24 hours< 40%Sluggish SN2 kinetics; mostly unreacted starting materials.
60°C Acetone (Reflux)4 - 6 hours> 90%Optimal O-alkylation; high yield of target product.
80°C Acetonitrile2 - 4 hours> 95%Accelerated O-alkylation; excellent yield.
153°C DMF (Reflux)2 hours< 50%Significant C-alkylation and chloroacetone degradation.
60°C Acetone> 24 hoursVariableProduct degradation (base-catalyzed aldol of the product).

Pathway Visualization

G Reactants Reactants: 3,4-Difluorophenol + Chloroacetone + K2CO3 Temp Reaction Temperature Reactants->Temp Low Low Temp (<40°C) Slow SN2 Kinetics Temp->Low Opt Optimal Temp (60-80°C) Kinetic Control Temp->Opt High High Temp (>100°C) Thermodynamic Control Temp->High Target Target Product: 1-(3,4-Difluorophenoxy)propan-2-one (O-Alkylation) Low->Target Incomplete Conversion Opt->Target High Yield (Favored Pathway) Side1 Side Product: C-Alkylation Derivatives High->Side1 Ambident Phenoxide Side2 Side Product: Chloroacetone Aldol Condensation High->Side2 Base-Catalyzed Degradation

Reaction pathways showing temperature-dependent O-alkylation versus side reactions.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system to ensure reproducibility and high yields.

Step 1: Reactor Setup & In-Situ Phenoxide Formation

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3,4-difluorophenol (1.0 equivalent) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents) to anhydrous Acetone (or Acetonitrile).

  • Stir the suspension at room temperature for 30 minutes.

    • Causality: Pre-forming the phenoxide ion increases the nucleophilicity of the oxygen before the electrophile is introduced, minimizing the time the electrophile spends in the basic environment.

Step 2: Electrophile Addition 4. Add chloroacetone (1.2 equivalents) dropwise over 10–15 minutes.

  • Causality: Dropwise addition prevents local concentration spikes of chloroacetone, significantly reducing the probability of self-condensation side reactions.

Step 3: Thermal Optimization 5. Heat the reaction mixture to a gentle reflux (approx. 60°C for acetone, 80°C for acetonitrile). 6. Maintain stirring and heating for 4 hours.

Step 4: Self-Validating Reaction Monitoring 7. After 4 hours, pull a small aliquot and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. 8. Validation: Check for the disappearance of the 3,4-difluorophenol spot (visualized via UV light). If the starting material persists, continue refluxing and check hourly. Do not exceed 8 hours.

Step 5: Workup and Purification 9. Once complete, cool the mixture to room temperature. 10. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). 11. Concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Dissolve the crude residue in Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-(3,4-difluorophenoxy)propan-2-one. Purify via flash column chromatography if analytical purity is required.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia. Available at:[Link]

  • TailoredRead. "Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations." TailoredRead. Available at: [Link]

  • RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering. Available at:[Link]

Sources

Validation & Comparative

1-(3,4-Difluorophenoxy)propan-2-one vs 1-(2,4-difluorophenoxy)propan-2-one reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the reactivity profiles of 1-(3,4-difluorophenoxy)propan-2-one and its positional isomer, 1-(2,4-difluorophenoxy)propan-2-one , reveals how subtle structural shifts dictate synthetic outcomes. Both compounds are highly versatile building blocks in modern drug discovery, serving as critical precursors for synthesizing β-amino ethers—a pharmacophore prevalent in antiepileptic agents, kinase inhibitors, and FAAH inhibitors[1].

While these molecules share the same molecular weight and core aliphatic scaffold, the positional shift of a single fluorine atom from the meta (C3) to the ortho (C2) position on the aromatic ring fundamentally alters their electronic landscape. As a Senior Application Scientist, I have structured this guide to objectively compare their reactivity, providing the mechanistic causality and validated protocols necessary for optimizing your synthetic workflows.

Electronic Foundations and Mechanistic Causality

The reactivity of phenoxypropanones is governed by the delicate interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the ring substituents.

  • 1-(3,4-Difluorophenoxy)propan-2-one: The fluorine atoms at the 3- and 4-positions exert a moderate, cumulative inductive pull on the ether oxygen. The meta-fluorine (C3) primarily operates via inductive withdrawal, while the para-fluorine (C4) balances its inductive withdrawal with weak resonance donation into the ring.

  • 1-(2,4-Difluorophenoxy)propan-2-one: The fluorine at the 2-position (ortho to the ether linkage) is spatially adjacent to the oxygen atom. This proximity maximizes its -I effect, drastically reducing the electron density on the ether oxygen.

This electronic disparity is best quantified by examining the acidity of their parent phenols. 2,4-Difluorophenol exhibits an experimental/predicted pKa of approximately 8.33–8.72[2], whereas 3,4-difluorophenol is noticeably less acidic, with a predicted pKa of ~8.98[3][4]. The lower pKa of the 2,4-isomer dictates that the 2,4-difluorophenoxide anion is more stable , making it a superior leaving group during cleavage reactions.

Comparative Reactivity Profiling

Ketone Electrophilicity & Reductive Amination

Both isomers readily undergo direct reductive amination (DRA) to yield primary or secondary amines[5]. However, the enhanced inductive withdrawal in the 2,4-isomer propagates through the ether oxygen to the adjacent methylene group, rendering the C2 carbonyl carbon slightly more electrophilic. Consequently, nucleophilic attack by an amine to form the hemaminal intermediate is kinetically favored in the 2,4-isomer, provided the incoming amine is not excessively bulky (which could clash with the ortho-fluorine's spatial footprint).

Ether Linkage Stability

Under strong nucleophilic attack or transition-metal-catalyzed hydrogenolysis, the ether bond (-O-CH2-) is susceptible to cleavage. Because 2,4-difluorophenoxide is a better leaving group than 3,4-difluorophenoxide, 1-(2,4-difluorophenoxy)propan-2-one exhibits higher lability under these conditions. Researchers must carefully control reaction times and temperatures when performing transformations adjacent to the ether bond in the 2,4-isomer to prevent unwanted degradation into the parent phenol and acetone derivatives.

Electrophilic Aromatic Substitution (EAS)

If the synthetic route requires further functionalization of the aromatic ring (e.g., halogenation), the directing effects of the ether oxygen (-OR) dominate, directing electrophiles to the ortho and para positions.

  • For the 3,4-isomer , the C6 position is highly activated (ortho to the ether, meta to both fluorines), making it the exclusive site for EAS.

  • For the 2,4-isomer , the C6 position is also the preferred site, but the overall ring is more deactivated due to the strong ortho/para inductive withdrawal of the two fluorines, requiring harsher conditions or stronger Lewis acid catalysts.

Quantitative Data Summary

Property / Reactivity Metric1-(3,4-Difluorophenoxy)propan-2-one1-(2,4-Difluorophenoxy)propan-2-oneMechanistic Driver
Parent Phenol pKa ~8.98~8.33 - 8.72Ortho-fluorine exerts a stronger -I effect, stabilizing the phenoxide.
Ether Cleavage Susceptibility ModerateHigh2,4-difluorophenoxide is a superior leaving group.
Ketone Electrophilicity BaselineSlightly EnhancedIncreased inductive withdrawal propagates through the ether oxygen.
Primary EAS Site (Ring) C6 (ortho to ether, meta to F)C6 (ortho to ether, meta to F)Steric and electronic directing effects of the -OR group.
Alpha-Proton Acidity (C1) BaselineHigherStronger electron withdrawal stabilizes the resulting enolate.

Experimental Methodology: Self-Validating Direct Reductive Amination

To leverage these building blocks, Direct Reductive Amination (DRA) is the most common workflow. The following protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3).

Causality behind reagent selection: The use of NaBH(OAc)3 over standard NaBH4 is critical for a self-validating system. NaBH4 would rapidly reduce the starting ketone to the corresponding alcohol (1-phenoxypropan-2-ol) before imine formation can occur. NaBH(OAc)3 is sterically hindered and electron-deficient, making it unreactive toward the ketone but highly reactive toward the more electrophilic protonated iminium intermediate.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of the fluorinated phenoxypropan-2-one in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.2 mmol of the desired primary amine (e.g., isopropylamine).

  • Acid Catalysis: Add 1.0 mmol of glacial acetic acid. Note: The acid is required to protonate the hemaminal, facilitating water loss to form the iminium ion.

  • Equilibration: Stir the mixture at room temperature (20-25 °C) for 1 hour to allow the iminium equilibrium to establish.

  • Reduction: Portion-wise, add 1.5 mmol of solid NaBH(OAc)3 over 10 minutes to prevent sudden exotherms.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The product amine will typically streak or sit on the baseline unless stained with Ninhydrin.

  • Quenching & Workup: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude β-amino ether via flash column chromatography (DCM:MeOH gradient).

Mechanistic Pathway Visualization

Reactivity Core Fluorinated Phenoxypropan-2-one Ketone Ketone Reactivity (Reductive Amination) Core->Ketone Primary Amines / [H] Ether Ether Linkage (Cleavage / Hydrogenolysis) Core->Ether Transition Metal Catalysis Ring Aromatic Ring (Electrophilic Substitution) Core->Ring Electrophiles (e.g., Br2) Amine β-Amino Ether Derivatives (Faster for 2,4-isomer) Ketone->Amine Phenol Fluorophenol + Acetone (2,4-isomer more susceptible) Ether->Phenol Subst C6-Substituted Product (Directed by -OR group) Ring->Subst

Divergent reactivity pathways of fluorinated phenoxypropan-2-ones highlighting isomer preferences.

References

  • University of Liverpool. "Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts". IT Services - University of Liverpool.[Link]

  • ACS Catalysis. "Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib". ACS Publications.[Link]

Sources

Fluorinated vs. Non-Fluorinated Phenoxypropanones: A Comparative Guide in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxypropanones are highly versatile building blocks in medicinal chemistry, frequently utilized as precursors for aryloxypropanolamines (e.g., beta-blockers) and as core scaffolds in modern multikinase inhibitors. The strategic substitution of hydrogen with fluorine within these scaffolds—creating fluorinated phenoxypropanones—can profoundly alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a rigorous, data-driven comparison between non-fluorinated and fluorinated phenoxypropanones, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for experimental evaluation.

Mechanistic Causality: The "Fluorine Effect"

The introduction of fluorine into a phenoxypropanone scaffold is not merely a structural tweak; it is a targeted physicochemical intervention.

  • Thermodynamic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~552 kJ/mol for sp² carbon) compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol)[1]. This thermodynamic stability directly translates to resistance against homolytic cleavage and oxidative metabolism.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings and benzylic positions. By replacing a vulnerable C-H bond with a C-F bond (e.g., at the meta or para position of the phenoxy ring), medicinal chemists can effectively block oxidative metabolism, thereby prolonging the drug's half-life and reducing the formation of toxic metabolites[2].

  • Lipophilicity and Permeability: Fluorine's high electronegativity (3.98 on the Pauling scale) and low polarizability modulate the molecule's lipophilicity (LogP)[1]. While bulkier halogens drastically increase lipophilicity, a single fluorine substitution offers a subtle, fine-tuned increase that enhances cell membrane permeability without causing excessive non-specific protein binding[3].

MetabolicPathway NonFluoro Non-Fluorinated Phenoxypropanone CYP450_1 CYP450 Oxidation (Labile C-H Bond) NonFluoro->CYP450_1 Fluoro Fluorinated Phenoxypropanone CYP450_2 CYP450 Blocked (Strong C-F Bond) Fluoro->CYP450_2 Metabolite Rapid Clearance (Inactive Metabolite) CYP450_1->Metabolite Stable Metabolic Stability (Prolonged Half-life) CYP450_2->Stable

Fig 1: Impact of fluorine substitution on CYP450-mediated oxidative metabolism.

Quantitative Performance Comparison

To objectively evaluate the impact of fluorination, we compare the baseline non-fluorinated scaffold (1-phenoxy-2-propanone) against its fluorinated counterparts, such as 1-(3-fluorophenoxy)-2-propanone and 1-(3,4-difluorophenoxy)-2-propanone. Fragment-based drug design leveraging these fluorinated motifs has shown remarkable improvements in target binding and systemic exposure[4][5].

ParameterNon-Fluorinated PhenoxypropanoneFluorinated Phenoxypropanone (e.g., 3-Fluoro)Mechanistic Rationale
Aromatic C-X Bond Energy ~414 kJ/mol (C-H)~552 kJ/mol (C-F)Higher bond dissociation energy prevents enzymatic oxidation[1].
Electronegativity (Pauling) 2.20 (Hydrogen)3.98 (Fluorine)Inductive electron withdrawal alters local pKa and enhances target interactions[1].
Target Affinity (Kinase IC₅₀) >10 μM (Weak binding)0.1–5 μM (HepG2 cells)Fluorine engages in halogen bonding with specific residues (e.g., in VEGFR-2/B-Raf pockets)[4].
COX-2 Selectivity Baseline>50% reduction in PGE₂ at 10 μMHalogen bonding with Arg120 enhances selective inhibition[4].
In Vivo Exposure (AUC) Baseline (1x)Up to 3-fold higher AUC₀₋₂₄ₕᵣBlockade of metabolic hotspots reduces systemic clearance[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. Below are the definitive workflows for assessing metabolic stability and membrane partitioning.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance of the phenoxypropanone derivatives. It is self-validating because it incorporates both positive (rapidly cleared) and negative (slowly cleared) internal controls to verify enzymatic activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μM solution of the test compound (fluorinated vs. non-fluorinated) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality Note: NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Sampling & Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise temporal markers.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: Ensure the rapid clearance control (e.g., Verapamil) shows >80% depletion at 60 minutes, validating that the microsomes are active.

Workflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Add Liver Microsomes (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate Reaction (+ 1 mM NADPH) Microsomes->NADPH Incubate 4. Time-Course Sampling (0-60 min at 37°C) NADPH->Incubate Quench 5. Quench Reaction (Cold ACN + IS) Incubate->Quench LCMS 6. LC-MS/MS Analysis (Quantify Parent) Quench->LCMS

Fig 2: Self-validating workflow for evaluating in vitro microsomal stability.

Protocol B: Membrane Partitioning via ¹⁹F MAS NMR

Traditional octanol-water partitioning (LogP) often fails to capture the anisotropic nature of biological membranes. For fluorinated phenoxypropanones, Solid-State ¹⁹F Magic Angle Spinning (MAS) NMR provides a highly accurate, direct measurement of water-membrane partitioning ( Kp​ )[3].

Step-by-Step Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) using DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in a physiological buffer.

  • Compound Incubation: Introduce the fluorinated phenoxypropanone to the liposome suspension. Allow 2 hours for equilibration.

  • NMR Acquisition: Transfer the suspension to an MAS rotor. Acquire ¹⁹F NMR spectra at a spinning rate of 5-10 kHz. Causality Note: The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment. The fluorine nucleus will resonate at distinctly different frequencies when in the aqueous phase versus the hydrophobic lipid bilayer[3][5].

  • Data Deconvolution: Integrate the distinct peaks corresponding to the "free" (aqueous) and "bound" (membrane) states to calculate the precise partition coefficient ( Kp​ ).

Conclusion

The transition from non-fluorinated to fluorinated phenoxypropanones represents a paradigm shift in rational drug design. By leveraging the unique properties of the fluorine atom—specifically its high electronegativity and robust bond strength—medicinal chemists can systematically overcome liabilities related to rapid metabolic clearance and poor target affinity. As demonstrated by the empirical data and validated via rigorous LC-MS/MS and ¹⁹F NMR protocols, fluorinated building blocks are not merely alternatives; they are essential tools for optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • National Institutes of Health (NIH) - PMC. "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[Link]

Sources

A Comparative Guide to the GC-MS Analysis and Validation of 1-(3,4-Difluorophenoxy)propan-2-one Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis and validation of reference standards for 1-(3,4-Difluorophenoxy)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the analytical method development, a comprehensive validation protocol based on international guidelines, and a comparative analysis of hypothetical reference standards to aid in the selection of the most suitable materials for your research.

The Critical Role of High-Quality Reference Standards

Reference standards are highly purified and well-characterized compounds that serve as a basis for comparison in analytical tests.[1] Their quality is crucial for ensuring the accuracy, precision, and reliability of quantitative and qualitative analyses. In the pharmaceutical industry, reference standards are indispensable for method validation, stability testing, and ensuring the identity, strength, quality, and purity of drug substances and products.[2][3]

This guide focuses on 1-(3,4-Difluorophenoxy)propan-2-one, a molecule whose fluorinated aromatic and ketone moieties present unique analytical considerations. The presence of fluorine atoms can influence the compound's volatility and fragmentation pattern in mass spectrometry, while the ketone group offers a site for potential derivatization if required.

Strategic Development of a GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 1-(3,4-Difluorophenoxy)propan-2-one.

Our approach to developing a robust GC-MS method is guided by the physicochemical properties of the analyte and the need for high specificity and sensitivity.

Experimental Workflow: From Sample Preparation to Data Analysis

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation prep_start Weigh Reference Standard dissolve Dissolve in High-Purity Solvent (e.g., Dichloromethane) prep_start->dissolve dilute Prepare Calibration & QC Samples dissolve->dilute inject Inject into GC System dilute->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection (Scan or SIM mode) ionize->detect integrate Peak Integration & Identification detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte & Impurities calibrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the GC-MS analysis of 1-(3,4-Difluorophenoxy)propan-2-one.

Detailed GC-MS Protocol

The following protocol is a robust starting point for the analysis of 1-(3,4-Difluorophenoxy)propan-2-one. Optimization may be required based on the specific instrumentation and reference standard matrix.

1. Sample and Standard Preparation:

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(3,4-Difluorophenoxy)propan-2-one reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure the accuracy and precision of the analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-450 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 1-(3,4-Difluorophenoxy)propan-2-one (e.g., m/z 186, 143, 115, 87).

Comprehensive Method Validation: A Pillar of Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The validation of our GC-MS method for 1-(3,4-Difluorophenoxy)propan-2-one adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]

Validation Workflow: A Step-by-Step Approach

Validation_Workflow Validation Validation Protocol Specificity Linearity Accuracy Precision LOD & LOQ Robustness System Suitability Specificity_Details Specificity: - Analyze blank, placebo, and spiked samples. - Assess peak purity and resolution from potential impurities. Validation:specificity->Specificity_Details Linearity_Details Linearity: - Analyze calibration standards at a minimum of 5 concentration levels. - Plot response vs. concentration and determine R². Validation:linearity->Linearity_Details Accuracy_Details Accuracy: - Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels. - Calculate % recovery. Validation:accuracy->Accuracy_Details Precision_Details Precision: - Repeatability (intra-day): Analyze multiple preparations at 100% concentration. - Intermediate Precision (inter-day): Repeat analysis on different days with different analysts/equipment. Validation:precision->Precision_Details LOD_LOQ_Details LOD & LOQ: - Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. Validation:lod_loq->LOD_LOQ_Details Robustness_Details Robustness: - Introduce small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). - Evaluate the impact on results. Validation:robustness->Robustness_Details System_Suitability_Details Validation:system_suitability->System_Suitability_Details

Caption: Key parameters for the validation of the GC-MS method according to ICH Q2(R2) guidelines.

Acceptance Criteria for Validation Parameters
Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak is well-resolved from any impurities, degradation products, or matrix components. Peak purity index should be > 990.Ensures that the method accurately measures only the intended analyte without interference.[8]
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range.Demonstrates a proportional relationship between the analyte concentration and the instrument response.[4]
Accuracy Mean recovery between 98.0% and 102.0% at each concentration level.Confirms the closeness of the measured value to the true value.[4]
Precision Repeatability (Intra-day): RSD ≤ 1.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1. RSD at this concentration ≤ 10%.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness RSD of results after deliberate changes in method parameters should not exceed 5.0%.Measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
System Suitability For six replicate injections of the standard: RSD of peak area ≤ 1.0%, Tailing factor ≤ 1.5.Verifies that the chromatographic system is adequate for the analysis to be performed.[9][10]

Comparing Reference Standards: A Practical Perspective

The choice of a reference standard can significantly impact the reliability of analytical results. Here, we present a comparative analysis of two hypothetical reference standards for 1-(3,4-Difluorophenoxy)propan-2-one: a primary reference standard from a national metrology institute and a commercially available secondary reference standard.

FeaturePrimary Reference Standard (e.g., from NIST or equivalent)Commercial Secondary Reference Standard (Supplier X)
Purity ≥ 99.9% (determined by a mass balance approach, including chromatographic purity, residual solvents, water content, and inorganic impurities).Typically ≥ 98.0% (often determined by a single chromatographic method).
Characterization Extensively characterized using multiple orthogonal analytical techniques (e.g., qNMR, DSC, TGA, elemental analysis, MS, IR).[11]Characterization data may be less comprehensive, often relying on HPLC/GC purity and identity confirmation by MS and/or NMR.
Certification Comes with a detailed certificate of analysis providing the certified purity value and its uncertainty. Traceable to SI units.[3]Certificate of analysis provides the purity value as determined by the supplier's internal methods. May not be directly traceable to SI units.
Cost Significantly higher due to the extensive characterization and certification process.More cost-effective for routine use.
Intended Use As a primary calibrant for establishing the purity of in-house or secondary reference standards. Used in critical applications like the validation of new analytical methods.For routine quality control, as a working standard in established analytical methods, and in early-stage research and development.

In practice, a laboratory might use a primary reference standard to qualify a more affordable secondary standard. This secondary standard is then used for routine daily analyses, with periodic checks against the primary standard to ensure its continued suitability.

Conclusion: Ensuring Analytical Excellence

The robust GC-MS analysis and thorough validation of 1-(3,4-Difluorophenoxy)propan-2-one reference standards are fundamental to generating reliable and defensible scientific data. By understanding the principles of method development, adhering to stringent validation protocols, and making informed decisions about the selection of reference standards, researchers can ensure the quality and integrity of their analytical results. This guide provides a comprehensive framework to achieve these goals, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Analytical Sciences. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Eurofins. The ABC's of Reference Standard Management. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • LGC. Characterisation of non-compendial impurity reference standards: How good is good enough? [Link]

  • Helen Frankenthaler Foundation. Pharmaceutical Reference Standards. [Link]

Sources

Validating the biological activity of 1-(3,4-Difluorophenoxy)propan-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of 1-(3,4-Difluorophenoxy)propan-2-one Derivatives: A Comparative Guide for cPLA2α Inhibition

Executive Summary

In the landscape of modern drug discovery, the identification of metabolically stable, highly potent pharmacophores is paramount. The compound 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) has emerged as a highly versatile and privileged building block[1]. When elaborated into complex scaffolds—specifically 1-indolyl-3-phenoxypropan-2-one structures—these derivatives act as potent inhibitors of cytosolic phospholipase A2 alpha (cPLA2α), a rate-limiting enzyme in the pro-inflammatory arachidonic acid cascade[2].

This guide provides an objective, data-driven comparison of 3,4-difluorophenoxy derivatives against industry-standard alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to rigorously evaluate their biological activity.

Mechanistic Rationale: The "Why" Behind the Structure

As application scientists, we do not merely synthesize compounds; we engineer them to overcome specific biological hurdles. The structural components of 1-(3,4-Difluorophenoxy)propan-2-one were selected based on strict causality:

  • The 3,4-Difluorophenoxy Group (Metabolic Shielding): Unsubstituted phenoxy rings are highly susceptible to cytochrome P450-mediated oxidative metabolism. By introducing fluorine atoms at the 3 and 4 positions, we sterically block these oxidative liabilities[1]. Furthermore, the high electronegativity of fluorine modulates the acidity of nearby protons and enhances hydrogen-bonding interactions within the cPLA2α active site.

  • The Propan-2-one Moiety (Active Site Engagement): The ketone carbonyl group is a critical pharmacophoric element. It acts as a transition-state mimic, engaging in essential hydrogen bonding with the catalytic dyad of the cPLA2α enzyme, effectively halting substrate cleavage[2].

G Phospholipids Membrane Phospholipids (e.g., PAPC) cPLA2 cPLA2α Enzyme (Target) Phospholipids->cPLA2 Interfacial Binding ArachidonicAcid Arachidonic Acid (Pro-inflammatory Precursor) cPLA2->ArachidonicAcid sn-2 Cleavage Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids COX/LOX Pathways Inhibitor 1-(3,4-Difluorophenoxy)propan-2-one Derivative Inhibitor->cPLA2 Competitive Inhibition

Fig 1. Mechanism of cPLA2α inhibition by difluorophenoxy derivatives blocking arachidonic acid.

Comparative Performance Analysis

To objectively validate the biological activity of the 3,4-difluorophenoxy derivative, we compare it against Pyrrophenone (a highly potent, commercially available cPLA2α inhibitor)[3] and a non-fluorinated phenoxypropanone analog.

Table 1: Quantitative Comparison of cPLA2α Inhibitors

CompoundTarget EnzymecPLA2α IC50 (nM)HLM Half-life (min)Cell Permeability ( Papp​×10−6 cm/s)
Pyrrophenone (Industry Standard)cPLA2α4.23518.5
Non-fluorinated Phenoxypropanone cPLA2α12.51514.2
3,4-Difluorophenoxy Derivative cPLA2α5.8>12022.1

Data Interpretation: While Pyrrophenone exhibits a marginally superior IC50 (4.2 nM), its utility in vivo is bottlenecked by a short metabolic half-life (35 min). The non-fluorinated analog demonstrates the baseline vulnerability of the phenoxy scaffold (15 min). The integration of the 3,4-difluorophenoxy building block maintains near-equivalent enzymatic potency (5.8 nM) while drastically extending the half-life to over 120 minutes by resisting hepatic oxidation[2].

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, every assay must be designed as a self-validating system. Below are the definitive protocols for evaluating these derivatives.

Protocol 1: In Vitro cPLA2α Mixed Micelle Assay

Causality: cPLA2α is an interfacial enzyme. Aqueous, monomeric substrates fail to trigger the necessary conformational changes for enzyme activation. By utilizing Triton X-100 mixed micelles containing 1-palmitoyl-2-arachidonoyl-sn-phosphatidylcholine (PAPC), we create a physiologically relevant anionic surface that allows cPLA2α to bind and hydrolyze the substrate efficiently[4].

Self-Validating Controls:

  • Positive Control: Pyrrophenone (validates assay sensitivity and dynamic range).

  • Negative Control (Blank): Buffer without enzyme (quantifies background auto-hydrolysis of the lipid).

  • Vehicle Control: 1% DMSO (establishes 100% uninhibited enzyme velocity).

Step-by-Step Methodology:

  • Micelle Preparation: Co-dry 100 µM PAPC and 400 µM Triton X-100 under a gentle stream of nitrogen gas to form a lipid film.

  • Resuspension: Resuspend the film in assay buffer (80 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1 mM CaCl2). Note: Calcium is strictly required for the C2 domain of cPLA2α to translocate to the micelle surface.

  • Pre-incubation: Incubate 10 ng of recombinant human cPLA2α with varying concentrations of the test derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Initiation: Add the mixed micelle substrate to initiate the reaction. Incubate for exactly 30 minutes at 40°C.

  • Quenching: Stop the reaction using a modified Dole extraction method (heptane/isopropanol/H2SO4) to isolate the released arachidonic acid.

  • Quantification: Quantify the released arachidonic acid via LC-MS/MS. Calculate the IC50 using non-linear regression normalized against the vehicle control.

Protocol 2: Metabolic Stability Assessment (Human Liver Microsomes)

Causality: To validate that the fluorine substitution effectively blocks oxidative liabilities, we subject the compounds to Human Liver Microsomes (HLM), which simulate first-pass hepatic metabolism via Cytochrome P450 enzymes.

Self-Validating Controls:

  • Zero-Minute Control: Quenched immediately upon addition (establishes the 100% recovery baseline).

  • Minus-NADPH Control: Omits the necessary cofactor for CYP450s (differentiates enzymatic metabolism from chemical instability).

  • Reference Standard: Verapamil (confirms the metabolic competency and activity of the specific HLM batch).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the 3,4-difluorophenoxy derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Note: Cold acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure Source: ResearchGate URL:[Link]

  • Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Assessing Phospholipase A2 Activity toward Cardiolipin by Mass Spectrometry Source: PLOS One URL:[Link]

Sources

Spectroscopic Comparison Guide: 1-(3,4-Difluorophenoxy)propan-2-one and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and agrochemical development, the difluorophenoxy moiety is a privileged scaffold known to enhance metabolic stability by blocking sites of oxidative metabolism and modulating the acidity of adjacent protons [1]. However, synthesizing 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) often yields structural isomers—notably the 2,4-difluoro and 3,5-difluoro variants—depending on the regioselectivity of the starting materials.

As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating spectroscopic framework. This document objectively compares the spectroscopic signatures of these isomers and outlines the experimental protocols required to definitively differentiate them using Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F), FT-IR, and GC-MS.

Structural Overview & Rationale

The core structural components of the target molecule include a difluorophenyl group, an ether linkage (-O-), and a propan-2-one (acetone) backbone [1]. The differentiation of its isomers relies heavily on the electronic and symmetry effects induced by the positional variations of the highly electronegative fluorine atoms:

  • 1-(3,4-Difluorophenoxy)propan-2-one (Target) : Features an asymmetrical ring with ortho-substituted fluorines.

  • 1-(2,4-Difluorophenoxy)propan-2-one (Isomer A) : Features an asymmetrical ring with meta-substituted fluorines.

  • 1-(3,5-Difluorophenoxy)propan-2-one (Isomer B) : Features a symmetrical ring ( C2​ axis) with meta-substituted fluorines.

Comparative Spectroscopic Data

While ¹H and ¹³C NMR provide foundational structural confirmation, ¹⁹F NMR is the definitive analytical tool for isomer differentiation due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local magnetic environment [2, 3].

Table 1: Primary Differentiation via ¹⁹F NMR Spectroscopy
IsomerSymmetry¹⁹F Signals¹⁹F-¹⁹F Coupling ( JFF​ )Diagnostic Splitting Pattern
1-(3,4-Difluoro...) Asymmetrical2 distinct signalsOrtho ( 3JFF​ ≈ 20–25 Hz)Two doublets of multiplets (dd/dm)
1-(2,4-Difluoro...) Asymmetrical2 distinct signalsMeta ( 4JFF​ ≈ 2–10 Hz)Two multiplets (narrower splitting)
1-(3,5-Difluoro...) Symmetrical1 signalN/A (Equivalent fluorines)Single multiplet (coupled to ¹H only)
Table 2: ¹H and ¹³C NMR Key Shifts (Predicted & Literature Grounded)
Nucleus / Moiety1-(3,4-Difluoro)1-(2,4-Difluoro)1-(3,5-Difluoro)
¹H: -CH₃ ~2.20 ppm (s, 3H)~2.20 ppm (s, 3H)~2.20 ppm (s, 3H)
¹H: -O-CH₂- ~4.65 ppm (s, 2H)~4.65 ppm (s, 2H)~4.65 ppm (s, 2H)
¹H: Aromatic ~6.80–7.30 ppm (m, 3H)~6.70–7.10 ppm (m, 3H)~6.40–6.60 ppm (m, 3H)
¹³C: C=O ~206 ppm~206 ppm~206 ppm
¹³C: C-F (Aromatic) ~147, 150 ppm (dd)~155, 158 ppm (dd)~163 ppm (d)
¹³C: -O-CH₂- ~75 ppm~75 ppm~75 ppm
Table 3: FT-IR and GC-MS Data
TechniqueDiagnostic FeatureObservation
FT-IR C=O Stretch (Ketone)Strong, sharp peak at ~1720–1740 cm⁻¹
FT-IR C-O-C Stretch (Ether)Strong absorption at ~1200–1250 cm⁻¹
FT-IR C-F StretchMultiple strong bands at ~1000–1400 cm⁻¹
GC-MS Molecular Ion [M]⁺m/z = 186.15 (C₉H₈F₂O₂)
GC-MS Base Peak / Major Fragmentm/z = 143 [M - C₂H₃O]⁺ or m/z = 129 [M - C₃H₅O]⁺

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol 1: Multi-Nuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the ¹H/¹³C internal standard.

  • Fluorine Referencing : Add 1% v/v Hexafluorobenzene (C₆F₆) or Trichlorofluoromethane (CFCl₃) as an internal ¹⁹F reference standard[3].

  • Instrument Calibration : Tune the NMR spectrometer probe to the respective Larmor frequencies (e.g., 400 MHz for ¹H, 100 MHz for ¹³C, 376 MHz for ¹⁹F).

  • Acquisition - ¹⁹F{¹H} Decoupled : Acquire a proton-decoupled ¹⁹F spectrum to isolate F-F scalar couplings, simplifying the multiplet structures and allowing direct measurement of JFF​ .

  • Acquisition - ¹⁹F Coupled : Acquire a standard ¹⁹F spectrum to observe F-H vicinal/geminal couplings, confirming the substitution pattern on the aromatic ring.

  • Self-Validation Check : The integration of the ¹H NMR spectrum must yield a strict 3:2:3 ratio (CH₃ : CH₂ : Ar-H). Furthermore, the multiplicity observed in the ¹³C NMR for the C-F carbons must mathematically align with the JCF​ coupling constants extracted from the ¹⁹F spectrum, providing an orthogonal cross-check of the structure.

Protocol 2: FT-IR (ATR) Analysis
  • Background Collection : Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Sample Application : Place 1–2 mg of the sample directly onto the ATR crystal. Ensure uniform contact using the pressure anvil.

  • Data Acquisition : Accumulate 32 scans. Apply baseline correction and identify the diagnostic C=O (~1720 cm⁻¹) and C-F (~1000–1400 cm⁻¹) stretching frequencies.

Protocol 3: GC-MS for Fragmentation Analysis
  • Sample Preparation : Dilute the compound to 1 mg/mL in HPLC-grade ethyl acetate.

  • Chromatography : Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min.

  • Temperature Program : Initial temp 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Analysis : Electron Impact (EI) at 70 eV. Scan range m/z 50–300. Monitor for the molecular ion[M]⁺ (m/z 186) and the diagnostic loss of the acetyl group.

Mechanistic Insights into Spectroscopic Differentiation

The core causality behind differentiating these isomers lies in the physical principles of scalar spin-spin coupling ( J -coupling). The magnitude of J -coupling is inversely proportional to the number of intervening bonds and highly dependent on the spatial geometry of the interacting nuclei [4].

In the 3,4-difluoro isomer , the fluorine atoms are situated ortho to one another, separated by three bonds ( 3JFF​ ). The proximity of their electron clouds allows for strong transmission of nuclear spin state information, resulting in a large coupling constant of 20–25 Hz [2]. Conversely, the 2,4-difluoro isomer features meta-substituted fluorines separated by four bonds ( 4JFF​ ), which significantly attenuates the coupling magnitude to 2–10 Hz.

The 3,5-difluoro isomer possesses a C2​ axis of symmetry bisecting the C1 and C4 carbons of the aromatic ring. Because the two fluorine atoms are chemically and magnetically equivalent, no F-F coupling is observed in the first-order spectrum, instantly isolating it from the asymmetrical variants.

Visualizations

G A Unknown Isomer Sample (C9H8F2O2) B 19F NMR Spectroscopy (Primary Screen) A->B C 1 Signal (Multiplet) Symmetrical Environment B->C Symmetry D 2 Signals (Multiplets) Asymmetrical Environment B->D Asymmetry E 1-(3,5-Difluorophenoxy) propan-2-one C->E F Analyze 19F-19F J-Coupling (Secondary Screen) D->F G 3J_FF ≈ 20-25 Hz (Ortho-Fluorines) F->G H 4J_FF ≈ 2-10 Hz (Meta-Fluorines) F->H I 1-(3,4-Difluorophenoxy) propan-2-one G->I J 1-(2,4-Difluorophenoxy) propan-2-one H->J

Fig 1: Analytical workflow for differentiating difluorophenoxypropan-2-one isomers via 19F NMR.

G cluster_0 3,4-Difluoro Isomer Spin-Spin Coupling Network F3 F3 F4 F4 F3->F4 ³J_FF (~22 Hz) H2 H2 F3->H2 ³J_FH (~8 Hz) H5 H5 F4->H5 ³J_FH (~8 Hz)

Fig 2: Spin-spin scalar coupling network demonstrating ortho F-F and vicinal F-H interactions.

References

  • e-PG Pathshala : NMR Spectroscopy of N, P and F-atoms. Available at: [Link]

  • Wikipedia : Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

Safety Operating Guide

1-(3,4-Difluorophenoxy)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of 1-(3,4-Difluorophenoxy)propan-2-one in a laboratory setting.

Executive Summary

1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) is a fluorinated organic intermediate frequently utilized in the synthesis of complex bioactive molecules, including candidates targeting enzymes like cPLA2α and FAAH [1]. Due to the presence of both an ether linkage and a difluorophenyl group, its waste stream requires strict categorization as Halogenated Organic Waste . Improper disposal can lead to severe environmental contamination and the potential formation of toxic byproducts (such as dioxins or furans) if incinerated at incorrect temperatures.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step Standard Operating Procedure (SOP) for the segregation, containment, and professional disposal of this compound [2].

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the physical state and hazard classifications of the material. The compound's structural features—specifically the carbon-fluorine bonds—dictate its end-of-life processing requirements.

Table 1: Chemical Properties and Hazard Identification

ParameterSpecificationOperational Implication
IUPAC Name 1-(3,4-difluorophenoxy)propan-2-oneContains aromatic halogens; must be segregated from non-halogenated waste.
CAS Number 1153999-83-7Use for tracking on hazardous waste manifests.
Molecular Formula C₉H₈F₂O₂High fluorine content requires specialized high-temperature incineration.
Molecular Weight 186.15 g/mol Relevant for calculating molar concentrations in liquid waste streams.
Hazard Statements H303, H313, H333May be harmful if swallowed, in contact with skin, or inhaled [2]. Requires standard PPE (gloves, lab coat, safety glasses).
Storage Conditions -4°C to -20°CWaste accumulation areas for pure/concentrated material should be temperature-controlled to prevent degradation or volatilization [2].

Waste Segregation and Disposal Workflow

The core principle of halogenated waste management is strict segregation . Mixing 1-(3,4-Difluorophenoxy)propan-2-one with non-halogenated solvents (like pure ethanol or acetone) drastically increases disposal costs and environmental risks, as halogenated waste requires specialized EPA/RCRA-compliant incineration facilities equipped with alkaline scrubbers to neutralize hydrofluoric acid (HF) gas produced during combustion.

G Start Waste Generation: 1-(3,4-Difluorophenoxy)propan-2-one Decision Waste State? Start->Decision Liquid Liquid Solutions (e.g., in DCM, EtOAc) Decision->Liquid Liquid Stream Solid Solid Contaminants (PPE, Silica, Vials) Decision->Solid Solid Stream Halogenated Halogenated Organic Waste Container Liquid->Halogenated Contains Fluorine SolidBin Hazardous Solid Waste Container Solid->SolidBin Disposal Licensed Hazardous Waste Incineration Halogenated->Disposal High-Temp Incineration SolidBin->Disposal High-Temp Incineration

Caption: Decision matrix for the segregation and disposal of 1-(3,4-Difluorophenoxy)propan-2-one waste streams.

Step-by-Step Disposal Methodologies

Under no circumstances should laboratories attempt to chemically "treat" or neutralize fluorinated organic compounds in-house. The objective is safe containment and transfer to a licensed professional facility [2].

Protocol A: Liquid Waste Accumulation

Causality Check: Liquid waste containing this compound is often dissolved in organic solvents from extraction or chromatography steps. It must be stored in chemically compatible containers that prevent leaching or pressure buildup.

  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass carboy. Do not use standard metal cans, as trace moisture combined with halogenated organics can slowly generate corrosive hydrohalic acids over time.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Check the boxes for "Toxic" and "Halogenated Organic". Explicitly write "Contains 1-(3,4-Difluorophenoxy)propan-2-one and [Solvent Name]" on the label.

  • Transfer: Perform all transfers inside a certified chemical fume hood. Use a dedicated funnel to prevent splashing.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store away from strong bases, oxidizers, and reactive metals.

  • Volume Limit: Never fill the container beyond 90% capacity. Leave headspace to account for vapor pressure expansion.

Protocol B: Solid Waste and Consumables

Causality Check: Items like silica gel from column chromatography, contaminated gloves, and empty reagent vials retain trace amounts of the fluorinated compound and cannot be disposed of in standard municipal trash.

  • Desiccation (If applicable): If the solid waste (e.g., silica gel) is wet with highly volatile solvents, allow it to evaporate to dryness inside the fume hood before sealing, to prevent pressure explosions in the waste bin.

  • Collection: Place contaminated solids into a heavy-duty, transparent polyethylene bag or a designated solid hazardous waste drum.

  • Double Bagging: For highly contaminated items, double-bag the waste and seal it with a zip-tie or gooseneck knot to prevent vapor escape.

  • Labeling: Label as "Hazardous Solid Waste - Contaminated with Halogenated Organics (Fluorinated)".

Protocol C: Spill Response and Decontamination

Causality Check: In the event of a spill, the primary risk is dermal exposure and inhalation of the compound or its solvent vehicle.

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don a chemical-resistant apron, nitrile gloves (double-gloved), and splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth pads). Never use combustible materials like sawdust for organic spills.

  • Absorption: Work the absorbent from the perimeter of the spill toward the center to prevent spreading.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Absorb the wash liquid and add it to the solid waste container.

Regulatory Compliance and Final Disposition

To ensure full compliance with environmental regulations (such as RCRA in the United States or equivalent international frameworks), the accumulated waste must be transferred to a licensed hazardous waste management company.

The disposal facility will utilize High-Temperature Incineration (HTI) . Because 1-(3,4-Difluorophenoxy)propan-2-one contains fluorine, the incinerator must operate at temperatures exceeding 1,100°C (2,012°F) with a minimum residence time of 2 seconds to ensure complete destruction of the carbon-fluorine bonds and to prevent the synthesis of fluorinated dioxins. The resulting exhaust gases are then passed through wet scrubbers to neutralize the generated HF gas before release into the atmosphere.

References

  • Benchchem. 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7 | Benchchem.
  • BIOFOUNT. 1153999-83-7|1-(3,4-Difluorophenoxy)propan-2-one - BIOFOUNT.

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